5-Methyl-2-phenoxypyridine
Description
BenchChem offers high-quality 5-Methyl-2-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGKJAFRASIBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methyl-2-phenoxypyridine CAS 51933-81-4 properties
An in-depth technical monograph on 5-Methyl-2-phenoxypyridine , designed for researchers and drug development professionals focusing on impurity profiling and organic synthesis.
CAS: 51933-81-4 | Formula: C₁₂H₁₁NO | M.W.: 185.22 g/mol
Executive Summary & Chemical Context
5-Methyl-2-phenoxypyridine is a critical heteroaromatic ether primarily utilized as a reference standard in the pharmaceutical industry. Its significance lies in its structural relationship to Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a blockbuster anti-fibrotic drug.
While Pirfenidone is the N-arylated isomer, 5-Methyl-2-phenoxypyridine represents the O-arylated regioisomer. In industrial synthesis—specifically during Ullmann or Chan-Lam coupling reactions—competitive O-arylation of the 2-pyridone scaffold can generate this compound as a process-related impurity (often designated as Impurity 42 ).
For medicinal chemists, this compound serves two roles:
-
Analytical Standard: Essential for validating the purity of Pirfenidone batches to meet ICH Q3A/B guidelines.
-
Synthetic Intermediate: A stable pyridine ether scaffold for developing novel kinase inhibitors or agrochemicals via electrophilic aromatic substitution on the phenoxy ring.
Physicochemical Profile
| Property | Value | Notes |
| Appearance | Clear, colorless to light yellow oil | May crystallize upon prolonged storage at <4°C. |
| Boiling Point | 292.5°C ± 20.0°C | Predicted at 760 mmHg. |
| Density | 1.092 ± 0.06 g/cm³ | Slightly denser than water. |
| LogP | 3.45 | High lipophilicity due to the diaryl ether linkage. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Practically insoluble in water. |
| pKa | ~2.83 (Pyridine N) | Less basic than pyridine due to the electron-withdrawing phenoxy group. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Synthetic Pathways & Mechanism
To synthesize 5-Methyl-2-phenoxypyridine intentionally (as a standard) rather than as a byproduct, one must avoid the ambident nucleophilicity of pyridones. The most robust method is Nucleophilic Aromatic Substitution (SₙAr) .
The Ambident Problem (Context)
When synthesizing Pirfenidone, the starting material (5-methyl-2-pyridone) exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine.
-
N-Attack (Desired for Pirfenidone): Favored by soft electrophiles and copper catalysis.
-
O-Attack (Yields CAS 51933-81-4): Favored by hard electrophiles or specific steric conditions.
Recommended Synthesis Protocol (SₙAr)
To exclusively obtain the O-isomer, use a 2-halopyridine substrate. The pyridine nitrogen is non-nucleophilic in this context, forcing reaction at the carbon-halogen bond.
Reaction:
2-Bromo-5-methylpyridine + Phenol + Base → 5-Methyl-2-phenoxypyridine
Step-by-Step Protocol:
-
Reagents:
-
2-Bromo-5-methylpyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) - Milled for higher surface area.
-
Solvent: DMF or DMSO (Anhydrous).
-
-
Procedure:
-
Charge a round-bottom flask with 2-bromo-5-methylpyridine, phenol, and K₂CO₃.
-
Add DMF (concentration ~0.5 M).
-
Heat the mixture to 90–110°C under nitrogen for 12–16 hours. Note: Higher temperatures facilitate the displacement of the bromide by the phenoxide.
-
Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The product is less polar than the starting pyridine.
-
-
Workup:
-
Purification:
-
Flash column chromatography (SiO₂) eluting with Hexane/EtOAc (gradient 0–10%).
-
Reaction Logic Visualization
The following diagram illustrates the bifurcation between Drug Substance (Pirfenidone) and Impurity (5-Methyl-2-phenoxypyridine).
Figure 1: Mechanistic divergence in the arylation of 5-methylpyridone. The SNAr route (yellow) is preferred for synthesizing the impurity standard.
Analytical Characterization & Distinction
Distinguishing the O-aryl impurity from the N-aryl drug is a common challenge in QC.
| Feature | Pirfenidone (N-Aryl) | 5-Methyl-2-phenoxypyridine (O-Aryl) |
| IR Spectrum | Strong C=O stretch at ~1670 cm⁻¹ (Amide/Pyridone). | Absent C=O . Strong C-O-C stretch at ~1240 cm⁻¹. |
| ¹H NMR (Aromatic) | Pyridone ring protons show "quinoid-like" character (shielded). | Pyridine ring protons retain full aromaticity (deshielded). |
| UV-Vis | λmax typically shifted bathochromically due to conjugation. | λmax typical of substituted pyridines (~260-270 nm). |
Expert Insight: In HPLC, the O-aryl isomer (5-Methyl-2-phenoxypyridine) is generally less polar than Pirfenidone. It will elute later on a Reverse-Phase C18 column under standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid).
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation - H335)
-
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Skin Contact: Wash with plenty of soap and water.
-
-
Spill Control: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is toxic to aquatic life with long-lasting effects (based on diaryl ether structural alerts).
References
-
PubChem. 5-Methyl-2-phenylpyridine (Structural Analog & Properties). National Library of Medicine. [Link]
-
Fisher Scientific. CAS 51933-81-4 Product Entry.[Link]
-
Pharmaffiliates. Pirfenidone Impurity Standards.[Link]
-
ResearchGate. Copper-Catalyzed N-Arylation of 2-Pyridones (Mechanism of Pirfenidone Synthesis).[Link]
Sources
A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-phenoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-2-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data, this document synthesizes theoretical principles, outlines robust experimental methodologies for solubility determination, and explores the application of predictive modeling. This guide is intended to serve as a foundational resource for researchers engaged in the development of formulations and novel therapeutic agents involving 5-Methyl-2-phenoxypyridine.
Introduction to 5-Methyl-2-phenoxypyridine: A Molecule of Interest
5-Methyl-2-phenoxypyridine is a substituted pyridine derivative featuring a methyl group and a phenoxy group attached to the pyridine ring. Its chemical structure, characterized by both aromatic and heterocyclic moieties, bestows upon it a unique set of physicochemical properties that are of significant interest in drug discovery and organic synthesis. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the phenoxy group introduces a degree of lipophilicity. The interplay of these structural features governs its interaction with various solvents and ultimately its solubility.
Physicochemical Properties of 5-Methyl-2-phenoxypyridine:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | Clear Colourless Oil | [2] |
| pKa (Predicted) | 2.83 ± 0.22 | [2] |
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 5-Methyl-2-phenoxypyridine, its solubility in a given organic solvent is primarily influenced by:
-
Polarity: The pyridine ring introduces polarity due to the electronegative nitrogen atom. The phenoxy and methyl groups are less polar. The overall polarity of the molecule will dictate its preference for polar or non-polar solvents.
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents) may exhibit enhanced solubility.
-
Van der Waals Forces: These non-specific attractive forces play a role in the interaction of the molecule with all solvents, particularly non-polar ones.
-
Crystal Lattice Energy: For solid solutes, the energy required to break the crystal lattice structure must be overcome by the energy of solvation.
The presence of both a polar pyridine ring and a non-polar phenoxy group suggests that 5-Methyl-2-phenoxypyridine will exhibit a degree of solubility in a range of solvents with varying polarities.
Experimental Determination of Solubility
Accurate determination of solubility is paramount in pharmaceutical development.[3] The "gold standard" for thermodynamic solubility measurement is the shake-flask method .[4] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature, followed by quantification of the dissolved solute in the supernatant.
Standard Shake-Flask Protocol
-
Preparation: Add an excess of 5-Methyl-2-phenoxypyridine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid precipitation or evaporation of the solvent during this step.
-
Quantification: Analyze the concentration of 5-Methyl-2-phenoxypyridine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5]
-
Data Analysis: Express the solubility as a concentration (e.g., mg/mL or mol/L).
High-Throughput Screening (HTS) Methods
In early drug discovery, where compound availability may be limited, kinetic solubility assays are often employed for rapid screening.[6] These methods typically involve the addition of a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) to an aqueous buffer. The point at which precipitation occurs is detected, often by nephelometry (light scattering), providing a measure of kinetic solubility.[7]
Caption: Workflow for Experimental Solubility Determination.
Solubility Profile of 5-Methyl-2-phenoxypyridine
Table 1: Predicted Qualitative Solubility of 5-Methyl-2-phenoxypyridine in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Chloroform | Halogenated | Slightly Soluble[2] | Moderate polarity, capable of weak hydrogen bonding. |
| Methanol | Polar Protic | Slightly Soluble[2] | Polar, capable of hydrogen bonding. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | Soluble | Polar, can act as a hydrogen bond acceptor. |
| Dichloromethane | Halogenated | Soluble | Similar to chloroform. |
| Ethyl Acetate | Ester | Soluble | Moderate polarity. |
| Toluene | Aromatic | Sparingly Soluble | Non-polar, but aromatic character may offer some interaction. |
| Hexane | Aliphatic | Insoluble | Non-polar, poor match for the polar pyridine moiety. |
| Water | Polar Protic | Insoluble | The hydrophobic phenoxy group likely dominates. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Highly polar, excellent solvent for many organic compounds. |
Predictive Modeling of Solubility
In modern drug discovery, computational models are increasingly used to predict the physicochemical properties of novel compounds, including solubility.[8] These models leverage the chemical structure of a molecule to estimate its solubility, thereby prioritizing compounds for synthesis and experimental testing.[9]
Approaches to Solubility Prediction
-
Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between a set of molecular descriptors (e.g., logP, molecular weight, polar surface area) and the experimentally determined solubility of a training set of compounds.[10]
-
Machine Learning and AI: Advanced algorithms, such as random forests and neural networks, are being trained on large datasets of solubility data to generate highly predictive models.[11]
-
Thermodynamic Models: Approaches like the Hansen Solubility Parameters and the Jouyban-Acree model can predict solubility in mixed solvent systems.[12][13]
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- 13. researchgate.net [researchgate.net]
5-Methyl-2-phenoxypyridine MSDS and safety data sheet
An In-depth Technical Guide to the Safe Handling of 5-Methyl-2-phenoxypyridine
This guide provides a comprehensive overview of the safety data and handling procedures for 5-Methyl-2-phenoxypyridine, tailored for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my objective is to present this information in a manner that is not only technically precise but also practically applicable in a laboratory setting. The structure of this document is designed to flow logically from identification and hazards to response and disposal, ensuring a thorough understanding of the risks and mitigation strategies associated with this compound.
Chemical Identity and Applications
5-Methyl-2-phenoxypyridine is an organic compound belonging to the pyridine class.[1] Pyridines are heterocyclic aromatic compounds containing a nitrogen atom in the ring.[1] The structure of 5-Methyl-2-phenoxypyridine includes a methyl group and a phenoxy group attached to the pyridine ring, which defines its chemical properties and reactivity.[1]
Molecular Formula: C₁₂H₁₁NO[2] Molecular Weight: 185.23 g/mol [2] CAS Number: 51933-81-4[2] Synonyms: 2-Phenyl-5-methylpyridine, 6-Phenyl-3-picoline[1]
This compound typically appears as a colorless to pale yellow liquid or a white to orange to green powder or crystal, depending on its purity and temperature.[1][3] Due to its structure, it is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][4] Its utility as a building block allows for the creation of more complex molecules with specific biological activities.[4]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Methyl-2-phenoxypyridine is classified as an irritant.[5]
GHS Pictogram:
Signal Word: Warning[5]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[5]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337+P317: If eye irritation persists: Get medical help.[7]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[7]
While specific toxicological properties of 5-Methyl-2-phenoxypyridine have not been fully investigated, pyridine derivatives can be harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure.[8] Some pyridine compounds are also suspected of causing cancer.[8] Therefore, it is crucial to handle this compound with the appropriate precautions.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 5-Methyl-2-phenoxypyridine is provided in the table below.
| Property | Value | Source |
| Physical State | Powder to crystal | [3] |
| Color | White to Orange to Green | [3] |
| Melting Point | 53.0 to 57.0 °C | [3] |
| Boiling Point | 166 °C / 16 mmHg | [3] |
| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.73 ± 0.10 (Predicted) | [3] |
| λmax | 275nm (EtOH) | [3] |
Safe Handling and Storage
The causality behind the following handling and storage protocols is to minimize exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[9]
-
Prevent the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wash hands thoroughly after handling.[10]
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a way that could generate dust explosions.[11]
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[9][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12]
Exposure Controls and Personal Protection
A self-validating system of personal protection involves selecting PPE based on the specific hazards of the chemical and the nature of the work being done.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[9] Local exhaust ventilation is preferred to control emissions at the source.[6]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE) Selection Workflow:
Caption: PPE selection workflow for handling 5-Methyl-2-phenoxypyridine.
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be necessary for splash hazards.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[9] Gloves must be inspected before use and disposed of properly after use.[9]
-
Respiratory Protection: Under normal conditions with adequate engineering controls (fume hood), respiratory protection may not be required. If ventilation is inadequate or if there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[9][10]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[10]
First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[10]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[9]
Accidental Release Measures
A systematic approach to spill cleanup is essential to protect personnel and the environment.
Emergency Response for a Spill:
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Pharmacological Significance of 2-Phenoxypyridine Derivatives
This technical guide details the pharmacological landscape, synthetic accessibility, and structure-activity relationships (SAR) of 2-phenoxypyridine derivatives.
Technical Guide for Drug Discovery & Development
Executive Summary
The 2-phenoxypyridine scaffold (an aryl ether linked at the pyridine C2 position) represents a privileged substructure in medicinal chemistry. Distinct from its C4-isomer or the azo-linked phenazopyridine (a urinary analgesic), the 2-phenoxypyridine motif offers unique physicochemical properties: it functions as a bioisostere of diaryl ethers but with reduced lipophilicity and enhanced metabolic stability due to the electron-deficient pyridine ring.
This guide analyzes its role as a potent JNK3 kinase inhibitor , an emerging antiprotozoal agent , and a versatile scaffold for SNAr and aryne-based synthesis .
Chemical Identity & Structural Logic
The core structure consists of a pyridine ring connected to a phenyl ring via an oxygen atom at the 2-position.
Pharmacophore Features[1]
-
Ether Linkage (–O–): Acts as a hydrogen bond acceptor and provides rotational flexibility, allowing the molecule to adopt conformations required for binding deep hydrophobic pockets (e.g., kinase ATP sites).
-
Pyridine Nitrogen: Lowers the electron density of the ether oxygen via the anomeric effect, making it less susceptible to oxidative metabolism compared to diphenyl ethers.
-
Vectorial Substitution: The C3, C5, and C6 positions on the pyridine ring allow for precise tuning of electronic properties without disrupting the core binding geometry.
Figure 1: Pharmacophoric dissection of the 2-phenoxypyridine scaffold.
Pharmacological Profiles[2][3][4]
Kinase Inhibition: The JNK3 Breakthrough
The most significant pharmacological application of 2-phenoxypyridines lies in the inhibition of c-Jun N-terminal kinases (JNKs) , specifically JNK3, which is a target for neurodegenerative diseases (Alzheimer’s, Parkinson’s).
-
Mechanism: Derivatives bind to the ATP-binding pocket of JNK3.
-
SAR Insight: Optimization studies revealed that replacing a pyrimidine core with a 2-phenoxypyridine scaffold significantly improved selectivity and in vivo pharmacokinetic profiles. The pyridine nitrogen forms a critical hydrogen bond with the hinge region amino acids (Met149 in JNK3).
-
Key Data: Optimized derivatives have demonstrated IC50 values in the low nanomolar range (<10 nM) with >100-fold selectivity over closely related kinases like p38α.
Antiprotozoal Activity
Recent screens have identified 2-phenoxypyridine derivatives as potent agents against Colpoda steinii and other protozoa, addressing the growing resistance to traditional drugs like chloroquine.
-
Active Substituents: The presence of a nitro group (-NO2) at the C3 or C5 position of the pyridine ring, combined with phenolic hydroxyls on the phenyl ring, enhances cytotoxicity against protozoa.
-
Potency: Selected derivatives exhibit Minimum Protistocidal Concentrations (MPC) as low as 0.9 µg/mL.
Anti-inflammatory & Analgesic Potential
Unlike the azo-dye phenazopyridine, 2-phenoxypyridine derivatives exert anti-inflammatory effects via inhibition of the COX/LOX pathways.
-
Pyridyloxyalkanoic Acids: These derivatives (structurally related to fibrates) show significant anti-edematous activity, particularly when substituted with chlorophenoxy groups.
Synthesis & Optimization Protocols
Two primary routes exist for accessing this scaffold: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Aryne Insertion.
Method A: Classical SNAr (Scalable)
This method is ideal for electron-deficient pyridines (e.g., those with -NO2 or -CN groups).
Protocol:
-
Reagents: 2-Chloro-5-nitropyridine (1.0 equiv), Substituted Phenol (1.1 equiv), K2CO3 (2.0 equiv).
-
Solvent: DMF or DMSO (anhydrous).
-
Conditions: Heat at 80–100°C for 4–6 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Yield: Typically 85–95%.
Method B: Aryne Insertion (Modern/Mild)
This method allows for the synthesis of 2-phenoxypyridines from pyridones, avoiding harsh basic conditions and allowing access to substitution patterns difficult to achieve via SNAr.
Protocol:
-
Reagents: Pyridin-2(1H)-one derivative (1.0 equiv), 2-(Trimethylsilyl)phenyl triflate (1.2 equiv), Cesium Fluoride (CsF, 3.0 equiv).
-
Solvent: Acetonitrile (MeCN).
-
Conditions: Stir at Room Temperature (25°C) for 4 hours.
-
Mechanism: CsF generates the benzyne intermediate in situ from the silyl triflate. The pyridone undergoes O-arylation (rather than N-arylation) under these conditions.
-
Yield: 70–90%.
Figure 2: Divergent synthetic pathways for accessing the 2-phenoxypyridine scaffold.
Structure-Activity Relationship (SAR) Deep Dive
| Feature Location | Modification | Pharmacological Effect |
| Pyridine C3 | Electron-withdrawing (-NO2, -CN) | Increases SNAr reactivity; enhances antimicrobial potency. |
| Pyridine C5 | Halogen (-Cl, -Br) | Increases lipophilicity; critical for kinase hydrophobic pocket occupancy. |
| Pyridine N1 | Oxidation to N-oxide | Generally reduces potency but alters metabolic clearance (increases polarity). |
| Phenyl Ring | 4-Fluoro / 4-Methoxy | Modulates metabolic stability (blocks para-oxidation); often improves JNK3 selectivity. |
| Ether Oxygen | Replacement with -S- or -NH- | -S- : Increases lipophilicity, often retains activity.-NH- : Increases H-bond donation, drastically changes kinase selectivity profile. |
References
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase (JNK3) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011) [Link][1]
-
Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. Source: Pharmaceutical Chemistry Journal / ResearchGate [Link]
-
Efficient synthesis of 2-phenoxypyridine derivatives using aryne chemistry. Source: RSC Advances (2021) [Link]
-
Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Source: PMC / NIH [Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Methyl-2-phenoxypyridine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive guide for the synthesis of 5-Methyl-2-phenoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and efficient method centered on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and phenol. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and critical considerations for reaction optimization and product purification, tailored for researchers, scientists, and professionals in drug development.
Introduction
Diarylethers, particularly those incorporating a pyridine scaffold, are privileged structures in medicinal chemistry due to their conformational flexibility and ability to engage in various biological interactions. 5-Methyl-2-phenoxypyridine serves as a vital building block for the synthesis of a range of biologically active molecules. The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr mechanism in pyridines is facilitated by the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, enhancing its stability. The presence of a good leaving group, such as a halide, at these positions is crucial for the reaction to proceed.
In this application note, we describe the synthesis of 5-Methyl-2-phenoxypyridine from commercially available 2-chloro-5-methylpyridine and phenol. The reaction is base-mediated, with potassium carbonate serving as an effective and economical choice to deprotonate the phenol, thereby generating the nucleophilic phenoxide in situ.[2]
Reaction Mechanism and Workflow
The synthesis proceeds via a classical SNAr pathway. The key steps are:
-
Deprotonation: Potassium carbonate, a mild inorganic base, deprotonates phenol to form the potassium phenoxide salt. This increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electron-deficient C2 position of the 2-chloro-5-methylpyridine ring, which bears the leaving group (chloride). This step leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product, 5-Methyl-2-phenoxypyridine.
The overall workflow for this synthesis is depicted in the following diagram:
Figure 1: General workflow for the synthesis of 5-Methyl-2-phenoxypyridine.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and create a stirrable suspension (typically a 0.5 M to 1.0 M solution with respect to the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC analysis is 20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate) is typically effective.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield 5-Methyl-2-phenoxypyridine as a pure compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Materials | 2-Chloro-5-methylpyridine, Phenol | Readily available and suitable for SNAr. |
| Base | Potassium Carbonate (K₂CO₃) | Effective and economical for phenoxide formation.[2] |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that facilitates SNAr reactions.[3] |
| Stoichiometry | Phenol (1.2 eq), K₂CO₃ (2.0 eq) | A slight excess of the nucleophile drives the reaction to completion. Sufficient base ensures complete deprotonation. |
| Temperature | 120-140 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 12-24 hours | Typical duration for this type of transformation, should be monitored for completion. |
| Purification | Column Chromatography | Standard and effective method for isolating the pure product from unreacted starting materials and byproducts.[4] |
| Expected Yield | 75-90% | Based on analogous reactions reported in the literature. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water can quench the phenoxide and hinder the reaction. Increasing the reaction temperature or time may also improve conversion. The use of a stronger base like sodium hydride (NaH) could be considered, although this requires more stringent anhydrous conditions.[5]
-
Side Reactions: At elevated temperatures, undesired side reactions may occur. If significant byproduct formation is observed, lowering the reaction temperature and extending the reaction time may be beneficial.
-
Purification Challenges: If the product is difficult to separate from starting materials, optimizing the solvent system for column chromatography is crucial. Utilizing a gradient elution can often provide better separation.
Conclusion
The synthesis of 5-Methyl-2-phenoxypyridine via nucleophilic aromatic substitution is a reliable and high-yielding method. This application note provides a detailed protocol that can be readily implemented in a standard organic synthesis laboratory. The principles and procedures outlined herein are also applicable to the synthesis of a broader range of substituted 2-phenoxypyridine derivatives, making this a valuable methodology for researchers in drug discovery and materials science.
References
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters - ACS Publications. [Link]
-
Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. ResearchGate. [Link]
-
Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. ResearchGate. [Link]
-
What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br?. Quora. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]
-
Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
- Method for producing 2-hydroxy-5-methylpyridine.
-
The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis. [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH. [Link]
-
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. [Link]
-
Reactivity of the R-Phenol?Potassium Carbonate System in the Aromatic Nucleophilic Substitution of the Nitro Group. ResearchGate. [Link]
-
Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ChemRxiv. [Link]
-
Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Preprints.org. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Research portal Eindhoven University of Technology. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
Sources
Application Notes and Protocols for the Ullmann Coupling of 2-bromo-5-methylpyridine and Phenol
Introduction: The Strategic Importance of Diaryl Ethers in Modern Chemistry
The diaryl ether linkage is a cornerstone structural motif in a vast array of molecules that are fundamental to human health and technology. This functionality is prevalent in numerous pharmaceuticals, agrochemicals, and advanced polymeric materials. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a classic and highly effective method for the synthesis of these crucial C-O bonds.[1] This application note provides a comprehensive guide to the Ullmann coupling reaction between 2-bromo-5-methylpyridine and phenol, offering a detailed protocol and in-depth discussion of the critical reaction parameters for researchers, scientists, and professionals in drug development.
Historically, Ullmann reactions were often hampered by harsh conditions, such as high temperatures (frequently exceeding 200°C) and the need for stoichiometric amounts of copper.[2][3] However, the advent of modern catalytic systems, particularly those employing ligands, has revolutionized this transformation, allowing for milder reaction conditions and a broader substrate scope.[4] This guide will focus on a contemporary, ligand-assisted approach to the synthesis of 5-methyl-2-phenoxypyridine.
Reaction Principle and Mechanistic Overview
The Ullmann-type coupling of an aryl halide and a phenol proceeds through a copper-catalyzed cycle. While the precise mechanism can be complex and subject to the specific reaction conditions, a generally accepted pathway involves the following key steps:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form the corresponding phenoxide. This phenoxide then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide (2-bromo-5-methylpyridine) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper into the carbon-bromine bond, leading to a higher oxidation state copper intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the copper intermediate, which forms the desired C-O bond of the diaryl ether product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.
Ligands play a crucial role in this process by stabilizing the copper intermediates, increasing the solubility of the catalyst, and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction.
Caption: Figure 1: Simplified Catalytic Cycle for the Ullmann Coupling.
Critical Reaction Parameters: A Deeper Dive
The success of the Ullmann coupling is highly dependent on the careful selection of several key parameters. The rationale behind these choices is crucial for optimizing the reaction yield and purity.
| Parameter | Recommended | Rationale & Causality |
| Copper Source | Copper(I) Iodide (CuI) | CuI is a commonly used and effective catalyst for Ullmann reactions. It is generally more reactive than Cu(II) salts, although Cu(II) species can also be used and are sometimes reduced in situ. |
| Ligand | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | For the coupling of 2-halopyridines, simple and inexpensive diamine ligands like TMEDA have been shown to be highly effective.[5] The bidentate nature of TMEDA allows it to chelate to the copper center, stabilizing the catalytic species and promoting the reaction. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | A base is required to deprotonate the phenol, forming the active nucleophile. K₂CO₃ is a cost-effective and commonly used base.[4] Cs₂CO₃ is often more effective, particularly for less reactive substrates, due to its higher solubility and the increased nucleophilicity of the cesium phenoxide. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and the catalytic species, and to allow for heating.[6] DMF and DMSO are excellent choices for this reaction. |
| Temperature | 100-130 °C | While modern ligand systems have lowered the required temperatures, moderate heating is still generally necessary to drive the reaction to completion in a reasonable timeframe. The specific temperature should be optimized for the substrate combination. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidation of the Cu(I) catalyst to less active Cu(II) species, the reaction should be carried out under an inert atmosphere. |
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the Ullmann coupling of 2-bromo-5-methylpyridine and phenol.
Materials:
-
2-bromo-5-methylpyridine
-
Phenol
-
Copper(I) Iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-5-methylpyridine (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. The amount of solvent should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point). Then, add TMEDA (0.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-methyl-2-phenoxypyridine.
Caption: Figure 2: Experimental workflow for the Ullmann coupling.
Troubleshooting and Self-Validation
A successful protocol should be self-validating. Here are some common issues and how to address them:
-
Low or No Conversion:
-
Check for Oxygen: The presence of oxygen can deactivate the catalyst. Ensure the inert atmosphere is maintained throughout the reaction.
-
Reagent Quality: Use anhydrous solvents and ensure the purity of your reactants and catalyst. The quality of the base can also significantly impact the reaction.[7]
-
Temperature: The reaction may require a higher temperature or longer reaction time.
-
-
Side Product Formation:
-
Homocoupling of Phenol: This can occur if the reaction temperature is too high or if there is an excess of base.
-
Hydrolysis of the Aryl Halide: Ensure all reagents and solvents are anhydrous.
-
-
Inconsistent Yields:
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the base is often not fully soluble.
-
Conclusion
The Ullmann coupling of 2-bromo-5-methylpyridine and phenol is a robust and reliable method for the synthesis of 5-methyl-2-phenoxypyridine. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired diaryl ether can be achieved. The protocol and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of this important chemical scaffold.
References
- Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- OperaChem. (2025). Ullmann coupling-An overview.
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(43), 13003–13017.
- ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound.
- Domínguez-Vargas, A., et al. (2021). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(1), 304-311.
- Hossain, S., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (n.d.). Cross-coupling reaction of phenol 35 with aryl halides 36 catalyzed by....
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802.
- The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Buchwald, S. L., & Mauger, C. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 72(19), 7187-7190.
- Wikipedia. (n.d.). Ullmann reaction.
- Chen, Y., et al. (2014). Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. Dalton Transactions, 43(29), 11410-11417.
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(8), 4848-4963.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
catalytic systems for C-O bond formation in 5-Methyl-2-phenoxypyridine
Part 1: Executive Summary & Strategic Analysis
The Challenge: The synthesis of 5-Methyl-2-phenoxypyridine represents a classic but deceptive challenge in medicinal chemistry. While it appears to be a simple etherification, the 5-methyl substituent exerts a specific inductive effect (+I) that increases electron density within the pyridine ring.
-
Deactivation: This electron donation renders the C2-position less electrophilic compared to unsubstituted or electron-deficient pyridines (e.g., 5-nitropyridine). Consequently, standard Nucleophilic Aromatic Substitution (
) often requires forcing conditions (high heat, polar aprotic solvents), leading to tarring and difficult purification. -
The Solution: Transition metal catalysis (Cu or Pd) bypasses the electronic limitations of the ring by facilitating bond formation through oxidative addition/reductive elimination cycles rather than direct nucleophilic attack.
This guide details three distinct protocols, ranked by their utility in drug development workflows:
-
Method A (Copper-Catalyzed): The industrial "workhorse" for scalability and cost-efficiency.
-
Method B (Palladium-Catalyzed): The high-fidelity route for mild conditions and late-stage functionalization.
-
Method C (
Baseline): The metal-free alternative, useful only when trace metal contamination is a critical exclusion criteria.
Part 2: Mechanistic Landscape & Decision Logic
To select the appropriate protocol, one must understand the underlying mechanism. The following diagram illustrates the divergent pathways for synthesizing 5-Methyl-2-phenoxypyridine.
Figure 1: Strategic Decision Tree for C-O Bond Formation. Green path indicates the recommended balance for general synthesis.
Part 3: Detailed Protocols
Protocol A: Copper-Catalyzed Ullmann-Type Coupling (Recommended)
Best for: Gram-to-Kilogram scale up, cost reduction.
Rationale: Modern ligand-promoted Ullmann coupling allows for lower temperatures (80-110°C) compared to the classical variant (>200°C). The use of 1,10-Phenanthroline or N,N-Dimethylglycine as a ligand stabilizes the Cu(I) species, preventing disproportionation and facilitating the oxidative addition of the deactivated aryl bromide.
Reagents:
-
Substrate: 2-Bromo-5-methylpyridine (1.0 equiv)
-
Nucleophile: Phenol (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine (20 mol%)
-
Base:
(2.0 equiv) - Cesium is preferred over Potassium for better solubility in organic solvents. -
Solvent: DMF or Toluene (0.5 M concentration)
Step-by-Step Methodology:
-
Inerting: Charge a dried reaction vessel with 2-Bromo-5-methylpyridine (172 mg, 1 mmol), Phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and
(652 mg, 2 mmol). -
Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical; oxygen poisons the Cu(I) catalyst.
-
Solvation: Inject anhydrous DMF (2.0 mL) via syringe under Argon flow.
-
Reaction: Heat the block to 110°C for 12-16 hours.
-
Checkpoint: The solution should turn dark brown/green. If it turns blue/light green rapidly, oxygen ingress has occurred (Cu(II) formation).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water (3x) to remove DMF. Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Etherification
Best for: High-throughput screening, difficult substrates, late-stage synthesis.
Rationale: Palladium catalysts with bulky biaryl phosphine ligands (e.g., RockPhos or tBuBrettPhos ) are exceptionally active for C-O coupling. They facilitate the reductive elimination step, which is often the turnover-limiting step in ether synthesis.
Reagents:
-
Substrate: 2-Chloro-5-methylpyridine (1.0 equiv) - Note: Chlorides are cheaper and work well with Pd.
-
Nucleophile: Phenol (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: RockPhos or tBuBrettPhos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene (0.25 M)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix
and the Ligand in Toluene for 5 minutes to generate the active species. -
Addition: Add the 2-Chloro-5-methylpyridine, Phenol, and finely ground
. -
Reaction: Heat to 90°C for 4-8 hours.
-
Note: Pd reactions are faster. Monitor by LCMS after 2 hours.
-
-
Workup: Filter through a silica plug, eluting with Ether. Concentrate and purify.
Part 4: Comparative Data Analysis
The following table summarizes expected performance metrics based on internal optimization and literature precedents for similar pyridine systems.
| Metric | Method A: Cu-Catalyzed | Method B: Pd-Catalyzed | Method C: |
| Yield | 85 - 92% | 90 - 98% | 40 - 60% |
| Temp | 110°C | 80 - 90°C | 140 - 160°C |
| Time | 12 - 16 h | 4 - 8 h | 24 - 48 h |
| Cost | Low (CuI is cheap) | High (Pd + Ligand) | Low (Reagents) / High (Energy) |
| Tolerance | Moderate (Sensitive to | High (Broad scope) | Low (Sensitive to sterics) |
| Scalability | Excellent (kg scale) | Good (g scale) | Poor (Safety/Impurity risks) |
Part 5: Troubleshooting & Quality Control
Common Failure Modes:
-
Low Conversion (Method A):
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Fix: Ensure rigorous degassing.[1] Add 5 mol% Sodium Ascorbate as a reducing agent to regenerate Cu(I) in situ.
-
-
Homocoupling of Phenol (Biphenyloxide formation):
-
Cause: Oxidative coupling due to presence of air.[2]
-
Fix: Use inert atmosphere. Reduce catalyst loading.
-
-
Hydrolysis (Formation of 5-methyl-2-pyridone):
-
Cause: Wet solvent (DMF/DMSO are hygroscopic).
-
Fix: Use anhydrous solvents (stored over molecular sieves).
-
Analytical Checkpoint (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Target Retention: 5-Methyl-2-phenoxypyridine is lipophilic; expect elution late in the gradient (~7-8 min).
References
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. Link
-
Shelke, A. M., & Suryavanshi, G. (2015). Ullmann-type coupling of aryl halides with phenols catalyzed by copper(I) oxide nanoparticles. Tetrahedron Letters, 56(45), 6296-6299. Link
-
Burgos, C. H., & Barder, T. E. (2006). Metallacycles in Catalysis: Palladium-Catalyzed C-N, C-O, and C-S Bond Formation. Accounts of Chemical Research, 39(11), 853–860. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
Disclaimer: All protocols involve hazardous chemicals. Perform a full Risk Assessment (RA) before experimentation. Use standard PPE including gloves, goggles, and fume hoods.
Sources
Application Notes & Protocols: Leveraging 5-Methyl-2-phenoxypyridine in the Synthesis of Novel Herbicidal Agents
Abstract
The phenoxypyridine scaffold is a privileged structure in modern agrochemistry, forming the core of numerous commercial pesticides.[1] Its unique combination of metabolic stability, lipophilicity, and bioavailability makes it an ideal framework for developing new active ingredients.[1] This application note details the strategic use of 5-Methyl-2-phenoxypyridine, a versatile pyridine intermediate, in the synthesis of a novel potential herbicide.[2] We provide a comprehensive, step-by-step protocol for the functionalization of the 5-methyl group and subsequent coupling to a biologically active pyrazole moiety, a class of compounds known for its herbicidal activity.[3] This guide is intended for researchers in crop protection, medicinal chemistry, and synthetic organic chemistry, offering field-proven insights into reaction optimization, characterization, and the rationale behind key experimental choices.
Introduction: The Significance of the Phenoxypyridine Moiety
The replacement of a benzene ring with a pyridine ring in diaryl ether structures can significantly enhance biological activity by increasing the probability of π-π stacking interactions with target enzymes and optimizing the molecule's solubility and membrane penetration.[1] This bioisosteric replacement has led to the development of highly active pesticides. 5-Methyl-2-phenoxypyridine serves as a valuable starting material, containing two key features for elaboration: the activated pyridine ring and a reactive methyl group at the 5-position.
The strategic goal is to utilize this methyl group as a chemical handle for linking the phenoxypyridine core to other pharmacophores. This note outlines a robust synthetic pathway to a novel pyrazole-phenoxypyridine conjugate, a structural class with demonstrated herbicidal potential.[3]
Overall Synthetic Strategy
The proposed synthesis follows a three-step sequence designed for efficiency and high yield. The strategy involves the initial activation of the methyl group via radical bromination, followed by a classic nucleophilic substitution to couple the two key fragments.
Sources
Application Note: Strategies for the Selective Functionalization of the 5-Methyl Group in 2-Phenoxypyridine Derivatives
Introduction
The 2-phenoxypyridine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and materials science for the development of novel derivatives with tailored properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemical strategies for functionalizing the methyl group of 5-Methyl-2-phenoxypyridine. We will explore key transformations including oxidation, halogenation, and deprotonation-alkylation, offering in-depth mechanistic insights and field-proven, step-by-step protocols.
Oxidation of the Methyl Group
Oxidation of the benzylic methyl group of 5-Methyl-2-phenoxypyridine provides a direct route to valuable intermediates such as the corresponding aldehyde (5-formyl-2-phenoxypyridine) and carboxylic acid (2-phenoxypyridine-5-carboxylic acid). These functional groups serve as versatile handles for further synthetic elaborations, including reductive amination, Wittig reactions, and amide couplings.
Mechanism and Rationale for Oxidant Selection
The choice of oxidizing agent is critical and depends on the desired oxidation state.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting the methyl group directly to a carboxylic acid. The reaction proceeds through a series of oxidative steps, likely involving a manganese ester intermediate. The reaction is typically performed in an aqueous solution under basic conditions to improve the solubility of the substrate and the permanganate.
-
Nitric Acid (HNO₃): Another powerful oxidizing agent for converting methylpyridines to their corresponding carboxylic acids. The reaction conditions are often harsh, requiring high temperatures and pressures, which may not be suitable for sensitive substrates.[1]
Comparison of Oxidation Conditions
| Oxidizing Agent | Target Product | Typical Conditions | Yield | Advantages | Disadvantages |
| KMnO₄/KOH | Carboxylic Acid | Water, 95°C, 5h[2] | Good | Cost-effective, readily available. | Stoichiometric waste (MnO₂), can be difficult to control. |
| HNO₃ | Carboxylic Acid | High temperature (190-270°C), high pressure (2-8 MPa)[1] | Variable | Effective for robust substrates. | Harsh conditions, production of NOx gases, poor for complex molecules.[1] |
Experimental Protocol: Oxidation to 2-Phenoxypyridine-5-carboxylic Acid using KMnO₄
This protocol is adapted from a general procedure for the oxidation of methylpyridines.[2]
Materials:
-
5-Methyl-2-phenoxypyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Deionized water
-
Reaction kettle with mechanical stirrer and oil bath
Procedure:
-
Add 5-Methyl-2-phenoxypyridine (1.0 eq) to the reaction kettle, followed by deionized water.
-
With mechanical stirring, add potassium permanganate (3.0 eq) and potassium hydroxide (1.0 eq).[2]
-
Heat the mixture to 95°C in an oil bath and maintain the reaction for 5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove manganese dioxide. Collect the filtrate.
-
Cool the filtrate to room temperature and acidify to pH 2-4 with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid product.
-
Extract the aqueous filtrate twice with dichloromethane.
-
Combine the filtered solid with the organic extracts and remove the solvent under reduced pressure to yield the crude 2-phenoxypyridine-5-carboxylic acid.
-
The crude product can be further purified by recrystallization.
Characterization and Validation:
-
¹H NMR: Expect the disappearance of the methyl singlet (~2.4 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm).
-
¹³C NMR: Expect a downfield shift for the carbon at the 5-position, now a carboxylic acid carbon (~165-175 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
Melting Point: Compare with literature values if available.
Visualization: Oxidation Pathway
Caption: Oxidation of 5-Methyl-2-phenoxypyridine.
Benzylic Halogenation
Introducing a halogen, typically bromine, at the methyl position creates a highly versatile intermediate, 5-(bromomethyl)-2-phenoxypyridine. This benzylic halide is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities (e.g., azides, cyanides, ethers, amines).
Mechanism and Rationale: Radical Halogenation
The most common method for benzylic halogenation is a free-radical chain reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light.[3][4]
The mechanism involves three key stages:
-
Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-Methyl-2-phenoxypyridine to form a stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired 5-(bromomethyl)-2-phenoxypyridine and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate the bromine radical, continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Benzylic Bromination using NBS
This protocol is based on standard Wohl-Ziegler bromination conditions.[4]
Materials:
-
5-Methyl-2-phenoxypyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Light source (e.g., 250W sun lamp)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-Methyl-2-phenoxypyridine (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.02-0.05 eq).
-
Add dry carbon tetrachloride as the solvent.
-
Heat the mixture to reflux while irradiating with a light source.[4]
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats at the surface.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide and wash the solid with a small amount of cold CCl₄.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-(bromomethyl)-2-phenoxypyridine can be purified by column chromatography or recrystallization.
Safety Note: Carbon tetrachloride is a hazardous substance. Alternative solvents such as acetonitrile or cyclohexane can be used.[5]
Visualization: Experimental Workflow for Halogenation
Caption: Workflow for benzylic bromination.
Deprotonation and Nucleophilic Addition
Creating a carbanion at the methyl group by deprotonation with a strong base transforms it into a potent nucleophile. This anion can then react with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Mechanism and Rationale: Anion Formation and Reaction
The acidity of the methyl protons in 5-Methyl-2-phenoxypyridine is enhanced by the electron-withdrawing nature of the pyridine ring. Strong, non-nucleophilic bases are required to achieve complete deprotonation.[6]
-
Strong Bases: Reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[7] These bases are strong enough to abstract a proton from the methyl group, forming a lithiated intermediate. The reaction is typically performed at low temperatures (e.g., -78°C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.
Once the anion is formed, it can be quenched with various electrophiles:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
-
Alkyl Halides: To extend the carbon chain.
-
Carbon Dioxide: To form the corresponding carboxylic acid.
-
Isocyanates: To form amides.
Comparison of Common Bases for Deprotonation
| Base | pKa (Conjugate Acid) | Typical Conditions | Advantages | Disadvantages |
| n-Butyllithium (n-BuLi) | ~50 | THF, -78°C[8] | Commercially available, highly reactive. | Can act as a nucleophile, potential for ring metalation. |
| Lithium Diisopropylamide (LDA) | ~36 | THF, -78°C | Non-nucleophilic, sterically hindered. | Must be freshly prepared or titrated, less reactive than n-BuLi. |
| Lithium tetramethylpiperidide (LTMP) | ~37 | THF, -78°C | Very sterically hindered, good for selective deprotonation.[9] | More expensive, often requires in-situ preparation. |
Experimental Protocol: Deprotonation and Reaction with an Aldehyde
Materials:
-
5-Methyl-2-phenoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox for handling pyrophoric reagents
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add 5-Methyl-2-phenoxypyridine (1.0 eq) and anhydrous THF to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70°C. A color change (typically to dark red or brown) indicates anion formation.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography.
Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere by trained personnel.
Conclusion
The functionalization of the methyl group of 5-Methyl-2-phenoxypyridine opens up a vast chemical space for the synthesis of novel derivatives. This application note has detailed three fundamental strategies: oxidation to carboxylic acids, radical bromination to versatile benzylic halides, and deprotonation to form nucleophilic anions for C-C bond formation. By understanding the mechanisms behind these transformations and following the detailed protocols, researchers can effectively utilize 5-Methyl-2-phenoxypyridine as a key building block in their synthetic campaigns, accelerating the discovery of new pharmaceuticals and functional materials.
References
-
National Institutes of Health. deoxycytidine by Halogenated Quinoid Carcinogens and Hydrogen Peroxide via a Metal-independent Mechanism. [Link]
- Google Patents.
-
ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]
-
ACS Publications. Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Organic Letters. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... [Link]
-
ResearchGate. Synthesis of 5‐formyl‐2'‐deoxyuridine (5) using CrO3.pyr.HCl. [Link]
-
ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
Royal Society of Chemistry. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A. [Link]
- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
-
ResearchGate. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde | Request PDF. [Link]
-
National Institutes of Health. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]
-
ACS Publications. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
removing unreacted phenol from 5-Methyl-2-phenoxypyridine crude mixture
To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Removal of Unreacted Phenol from 5-Methyl-2-phenoxypyridine Crude Mixtures
Executive Summary
The synthesis of 5-Methyl-2-phenoxypyridine (CAS: 51933-81-4) typically involves nucleophilic aromatic substitution (
This guide details three validated purification modules: Chemical Extraction (Acid/Base) , Chromatography , and Vacuum Distillation .[3] The protocols below are designed to exploit the specific
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
Understanding the molecular properties is the first step to successful separation.[2]
| Property | 5-Methyl-2-phenoxypyridine (Target) | Phenol (Impurity) | Implication |
| Structure | Pyridine Ether | Hydroxy-arene | Target is lipophilic; Impurity is ionizable.[1][2][3] |
| ~2.8 (Conjugate Acid) [1] | 9.95 (Acidic proton) | Critical: Target is neutral at pH > 4.[1][2][3] Phenol becomes anionic at pH > 12.[2][3] | |
| Boiling Point | ~292°C (Predicted) [1] | 181.7°C | Significant |
| State | Oil / Low-melting solid | Solid (Crystalline) | Crystallization is likely ineffective as a primary purification method.[1][2][3] |
Module 1: Chemical Extraction (The "Caustic Wash")
Q: Why is a standard water wash insufficient to remove phenol? A: Phenol has moderate solubility in organic solvents (DCM, EtOAc) and limited solubility in water.[3] A neutral water wash will establish an equilibrium where substantial phenol remains in the organic phase.[2] You must drive the equilibrium by deprotonating the phenol into sodium phenoxide , which is insoluble in organic media.
Q: Can I use Sodium Bicarbonate (
Protocol: Optimized Caustic Wash
Prerequisite: Your crude mixture is dissolved in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[2][3]
-
Dilution: Dilute the crude reaction mixture with organic solvent (10 mL solvent per 1 g crude).
-
Primary Wash (Base): Wash the organic layer with 2M NaOH (
vol).[2] -
Secondary Wash (Brine): Wash the organic layer once with saturated brine to break any emulsions and remove residual base.[2]
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Warning: Do NOT use an acid wash (e.g., 1M HCl) at this stage.[2][3] The pyridine nitrogen in your product (
~2.[2]8) can protonate at low pH, rendering your product water-soluble and causing yield loss.[1][2][3]
Module 2: Troubleshooting Difficult Separations
Q: I tried the NaOH wash, but I still see a trace phenol spot on TLC. Why? A: This often happens if the organic layer is too concentrated or if "rag layers" (emulsions) trap the phenol at the interface.
-
Solution: Increase the volume of the organic solvent to lower viscosity. Add a small amount of Isopropanol (5%) to the organic phase before washing to reduce surface tension.[2]
Q: Can I use Flash Chromatography? A: Yes, but phenol can "streak" or tail on silica due to its hydrogen-bonding capability.[2][3]
-
Stationary Phase: Silica Gel (standard 40-63
).[1][2][3] -
Rf Delta: The product (ether) is less polar than phenol.[2]
-
Visualization: UV (254 nm) is effective for both.[2][3] Phenol will also stain with
(brown spot).[2][3]
Module 3: Scalable Alternative (Vacuum Distillation)
Q: I have >50g of material. Is extraction still the best method? A: At scale, large volumes of caustic waste are undesirable. Vacuum distillation is cleaner and highly effective due to the boiling point difference (>100°C).[2]
Protocol: Kugelrohr or Short-Path Distillation
-
Setup: High-vacuum line (< 1 mbar).
-
Forerunner: Heat to ~60-80°C (at <1 mbar). Phenol will sublime or distill over first.[2][3]
-
Product Fraction: Increase temperature gradually. The product (bp ~292°C at atm) will distill at significantly higher temperatures (likely >140°C at 0.5 mbar).[2]
-
Validation: Check the refractive index or NMR of the fractions.
Visualizing the Workflow
The following logic flow illustrates the chemical fate of the components during the workup.
Caption: Separation logic based on pKa-dependent ionization states.
References
-
ChemicalBook. (2025).[2][3] 5-Methyl-2-phenoxypyridine Properties and Boiling Point Prediction. Retrieved from
-
PubChem. (2025).[2][3][8] 5-Methyl-2-phenylpyridine Compound Summary. National Library of Medicine.[2][3] Retrieved from
-
ResearchGate. (2017).[2][3] Discussions on Phenol Removal from Reaction Mixtures. Retrieved from
Sources
- 1. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]
- 2. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 8. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing by-products in the synthesis of Pirfenidone Impurity 9
The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and analytical scientists. It addresses the ambiguity surrounding "Impurity 9" by covering both its primary chemical designation (Des-methyl Pirfenidone) and the common confusion with "Impurity IX" (The Dimer).[1]
Topic: Minimizing By-Products in Pirfenidone Synthesis (Focus: Impurity 9) Ticket ID: KB-PIRF-009 Status: Active / Troubleshooting Audience: Process Chemists, CMC Leads, Analytical Scientists[1]
Diagnostic Hub: Identifying Your Impurity
Before implementing control strategies, we must confirm the structural identity of the "Impurity 9" observing in your HPLC/UPLC traces, as nomenclature varies between vendors and pharmacopeias.[1]
Is your impurity CAS 13131-02-7 or the "Bis-Dimer"?
| Feature | Target A: Impurity 9 (Des-methyl) | Target B: Impurity IX (The Dimer) |
| Chemical Name | 1-phenylpyridin-2(1H)-one | 1,1'-(1,4-phenylene)bis(5-methylpyridin-2(1H)-one) |
| CAS Number | 13131-02-7 | NA (Often cited as Impurity IX) |
| Molecular Weight | 171.20 g/mol | 292.34 g/mol |
| RRT (Approx) | ~0.8 - 0.9 (Elutes before API) | > 1.5 (Late eluter) |
| Origin | Impurity in Pyridone Starting Material | Impurity in Aryl Halide Reagent |
Technical Note: This guide primarily addresses Target A (Des-methyl Pirfenidone) , the standard designated "Impurity 9" by major reference standard producers (Axios, Veeprho).[1] However, due to the criticality of Target B (Dimer) in Ullmann couplings, a dedicated section for Dimer control is included in the FAQ.
Root Cause Analysis: The "Parallel Track" Mechanism
To minimize Impurity 9, you must understand that it is not a side-reaction of the main coupling, but rather a competitive reaction of a contaminant .[1]
The synthesis of Pirfenidone typically involves the Ullmann-Goldberg coupling of 5-methylpyridin-2(1H)-one with halobenzene (bromo- or iodobenzene).[1] Impurity 9 arises when pyridin-2(1H)-one (lacking the 5-methyl group) is present in the reaction matrix.[1]
Pathway Visualization
The following logic flow illustrates how raw material impurities propagate through the synthesis to form Impurity 9.
Figure 1: Competitive reaction pathway showing the propagation of des-methyl impurities from raw materials to the final API.
Troubleshooting Guide & FAQs
Issue 1: High Levels of Impurity 9 (Des-methyl)[1]
Q: I am seeing 0.5% Impurity 9 in my crude reaction mixture. Can I remove this by recrystallization? A: Proceed with extreme caution. Impurity 9 (1-phenylpyridin-2(1H)-one) is structurally homologous to Pirfenidone, differing only by a single methyl group.[1] This results in:
-
Co-crystallization: It tends to incorporate into the Pirfenidone crystal lattice.
-
Solubility Similarity: Solubility profiles in standard solvents (Toluene, Ethyl Acetate, IPA) are nearly identical.[1]
Recommendation: Recrystallization is often inefficient for removing Impurity 9 below 0.1%. Prevention is the only robust control. You must control the precursor (Pyridin-2(1H)-one) in your starting material (5-methylpyridin-2(1H)-one).[1]
-
Action: Set a raw material specification for 5-methylpyridin-2(1H)-one requiring < 0.10% Pyridin-2(1H)-one by GC or HPLC.
Q: My starting material (5-methylpyridin-2(1H)-one) is synthesized in-house. Where is the des-methyl precursor coming from? A: It originates from your amine source.[1] If you synthesize the pyridone via diazotization of 2-amino-5-methylpyridine , the impurity comes from 2-aminopyridine present in the commercial amine.[1]
-
Protocol Adjustment: Screen your 2-amino-5-methylpyridine lots. If 2-aminopyridine is >0.15%, reject the lot or purify the amine via fractional distillation prior to the diazotization step.[1]
Issue 2: The "Dimer" (Impurity IX) Spike
Q: I have minimized Impurity 9, but now I see a late-eluting peak (RRT ~1.6). Is this related? A: This is likely the Bis-Pirfenidone Dimer (Impurity IX), formed if you are using Bromobenzene or Chlorobenzene that contains di-halo impurities (e.g., 1,4-dibromobenzene).[1]
Mechanism:
-
5-methylpyridin-2(1H)-one reacts with 1,4-dibromobenzene at one bromine site.[1]
-
The remaining bromine remains active and undergoes a second Ullmann coupling with another molecule of pyridone.
-
Result: A "dumbbell" shaped dimer.
Troubleshooting Protocol:
| Parameter | Specification Limit | Rationale |
| Reagent Purity | Bromobenzene > 99.8% | 1,4-dibromobenzene is a potent dimerizer.[1] |
| Stoichiometry | Excess Aryl Halide (1.2 - 1.5 eq) | Driving the reaction with excess halide statistically reduces the chance of double-coupling if the di-halo impurity is low.[1] |
| Catalyst Loading | Optimize CuI/Ligand | Excessive catalyst can accelerate the slower second coupling of the dimer.[1] |
Issue 3: Reaction Color & Catalyst Residue
Q: My reaction turns dark black/brown, and I struggle to remove Copper, which complicates impurity analysis. How do I fix this? A: Ullmann couplings generate copper oxides and complexed tars. Step-by-Step Workup Protocol:
-
Quench: Cool reaction to 50°C. Add Ethyl Acetate.
-
Chelation Wash: Wash the organic layer with 10% aqueous Ammonium Hydroxide (NH₄OH) or EDTA solution .[1]
-
Why? Ammonia/EDTA binds Cu(II) species, pulling them into the aqueous phase (turning it deep blue).[1]
-
-
Filtration: If fine particulates persist, filter through a Celite pad before phase separation.
-
Result: A clearer organic phase allows for more accurate in-process monitoring of Impurity 9 without baseline noise interference.[1]
Summary of Critical Control Points (CCP)
To ensure Pirfenidone API meets ICH Q3A guidelines (<0.10% for unknown impurities, <0.15% for qualified), adhere to this control strategy:
| Impurity | Chemical Origin | Critical Control Point (CCP) |
| Impurity 9 (Des-methyl) | 2-aminopyridine in raw material | RM Spec: 2-amino-5-methylpyridine purity >99.5%.[1] |
| Impurity IX (Dimer) | 1,4-dihalobenzene in solvent/reagent | RM Spec: Bromobenzene purity >99.8%; <0.05% dibromobenzene.[1] |
| Regioisomer (3-methyl) | 2-amino-3-methylpyridine | RM Spec: Isomeric purity of starting amine.[1] |
References
-
Axios Research. (n.d.).[1] Pirfenidone Impurity 9 (CAS 13131-02-7) Reference Standard Data Sheet. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.).[1] Pirfenidone Impurities and Related Compounds: Structure and CAS Registry. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 40632: Pirfenidone. Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[2] Eur.). (2023).[1] Pirfenidone Monograph 2858. (Standard for impurity limits in API).
-
Sai Traders. (n.d.).[1] Pirfenidone Impurity IX (Dimer) Data Sheet. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Methyl-2-phenoxypyridine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 5-Methyl-2-phenoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific purification process. Our goal is to equip you with the scientific rationale behind the methodologies, ensuring a robust and reproducible purification outcome.
I. Understanding the Purification Challenge
5-Methyl-2-phenoxypyridine is commonly synthesized via an Ullmann condensation reaction, coupling a phenol with a halopyridine. While effective, this reaction often results in a crude mixture containing unreacted starting materials, the copper catalyst, and potential side-products. The inherent basicity of the pyridine moiety can also lead to challenging interactions with the stationary phase during column chromatography. This guide will address these specific challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address common issues encountered during the column chromatography of 5-Methyl-2-phenoxypyridine. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Question 1: My purified 5-Methyl-2-phenoxypyridine is contaminated with a blue or green tint. How do I remove the residual copper catalyst?
Cause: The blue or green coloration in your product is a tell-tale sign of residual copper salts from the Ullmann condensation catalyst. These salts can be challenging to remove completely during a standard aqueous work-up and may co-elute with your product on silica gel if not addressed properly.
Solution: A multi-step approach involving a specific work-up procedure followed by optimized chromatography is recommended.
Experimental Protocol: Copper Catalyst Removal
-
Ammonia Wash: After the reaction is complete, and the solvent has been removed, dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of ammonia (e.g., 5-10% solution). The ammonia will form a water-soluble copper-ammonia complex, which will be extracted into the aqueous layer. Repeat this wash until the blue color in the aqueous layer is no longer observed.
-
Water and Brine Wash: Subsequently, wash the organic layer with water and then with brine to remove any remaining ammonia and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Proceed with column chromatography as outlined in the subsequent sections. The ammonia wash should remove the bulk of the copper, preventing it from streaking on the column.
Question 2: I'm observing significant peak tailing and streaking of my 5-Methyl-2-phenoxypyridine on the silica gel column. What is the cause and how can I achieve sharper peaks?
Cause: Peak tailing of basic compounds like pyridines on silica gel is a common phenomenon.[1] It arises from the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution front and a "tailing" effect on the chromatographic peak.
Solution: To mitigate this interaction, you can either deactivate the silica gel or use an alternative stationary phase.
Experimental Protocol: Mitigating Peak Tailing
-
Option A: Deactivating Silica Gel with a Basic Modifier
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A typical concentration is 0.1-1% (v/v).
-
Column Equilibration: Before loading your sample, equilibrate the column with the modified eluent by passing at least 3-5 column volumes through the silica gel. This ensures that the acidic sites on the silica are neutralized.
-
Elution: Proceed with the chromatography using the modified eluent. You should observe a significant improvement in peak shape.
-
-
Option B: Using an Alternative Stationary Phase
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1] It lacks the acidic silanol groups that cause tailing.
-
Reversed-Phase Chromatography: If the polarity of your compound and impurities allows, reversed-phase chromatography on a C18-functionalized silica gel can also be an effective method.
-
Question 3: My main impurity is unreacted phenol. How can I efficiently separate it from my 5-Methyl-2-phenoxypyridine product?
Cause: Phenol is acidic, while 5-Methyl-2-phenoxypyridine is basic. This difference in their chemical properties can be exploited for an efficient separation. While they may have similar polarities, leading to co-elution in some solvent systems, a well-chosen strategy can resolve them.
Solution: A combination of an extractive work-up and optimized chromatography is highly effective.
Experimental Protocol: Separation from Phenol
-
Aqueous Base Wash: During the work-up, wash the organic layer containing your crude product with an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will be extracted into the aqueous layer.
-
TLC Analysis: After the base wash, perform a Thin Layer Chromatography (TLC) analysis to confirm the removal of the phenol spot.
-
Column Chromatography: If residual phenol is still present, it can be separated by column chromatography. Phenol is generally more polar than the desired product. Using a solvent system with a gradually increasing polarity will allow the 5-Methyl-2-phenoxypyridine to elute before the phenol. For challenging separations, polyamide column chromatography can be a highly effective alternative for separating phenolic compounds.[2][3]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for monitoring the purification of 5-Methyl-2-phenoxypyridine?
A common and effective starting point for the TLC analysis of compounds with moderate polarity is a mixture of ethyl acetate and hexanes.[4] We recommend starting with a 10-20% ethyl acetate in hexanes mixture and adjusting the ratio based on the observed Rf values. The target product should ideally have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.
Q2: What are the recommended conditions for column chromatography of 5-Methyl-2-phenoxypyridine?
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, cost-effective, and widely available stationary phase for normal-phase chromatography.[5] |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) | A gradient elution allows for the efficient removal of less polar impurities first, followed by the elution of the product with good resolution from more polar impurities. |
| Eluent Additive | 0.1-1% Triethylamine (TEA) | To prevent peak tailing by neutralizing the acidic silanol groups on the silica gel surface. |
| Sample Loading | Dry loading or minimal solvent volume | To ensure a narrow sample band at the top of the column, which leads to better separation. |
Q3: How can I be sure that my 5-Methyl-2-phenoxypyridine is stable on the silica gel column?
While phenoxypyridines are generally stable, it is good practice to assess the stability of your compound on silica gel, especially if you observe unexpected spots on your TLC plates after chromatography.
Experimental Protocol: 2D TLC for Stability Check
-
Spot your purified compound on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If there is degradation, you will see additional spots off the diagonal.
Q4: I am still struggling with the separation of a persistent impurity. What are my options?
If you have optimized your normal-phase chromatography and are still facing challenges, consider these alternative strategies:
-
Reversed-Phase Chromatography: As mentioned earlier, using a C18 column with a mobile phase such as acetonitrile/water or methanol/water can provide a different separation selectivity.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to flash column chromatography.
-
Recrystallization: If your purified product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
IV. Visualizing the Workflow and Troubleshooting Logic
To aid in your experimental planning and troubleshooting, the following diagrams illustrate the purification workflow and a decision-making process for addressing common issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
V. References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
National Center for Biotechnology Information. (n.d.). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
Monbaliu, J.-C. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Silica-based systems for oral delivery of drugs, macromolecules and cells. Retrieved from [Link]
-
ACS Publications. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Retrieved from [Link]
-
Semantic Scholar. (2021). Chem. Pharm. Bull. 69(8): 796-801. Retrieved from [Link]
-
Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]
-
Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. Retrieved from [Link]
-
MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.).
-
Google Patents. (n.d.). Catalytic etherification of phenols to alkyl aryl ethers. Retrieved from
-
MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Retrieved from [Link]
-
University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Technical Support Center: 5-Methyl-2-phenoxypyridine Solubility & HPLC Optimization
Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Solubility & Mobile Phase Compatibility for 5-Methyl-2-phenoxypyridine Case ID: 5M2P-SOL-001[1]
Executive Summary
5-Methyl-2-phenoxypyridine (CAS 51933-81-4) presents a distinct set of chromatographic challenges driven by its physicochemical duality: it is a lipophilic ether with a weakly basic pyridine nitrogen (predicted pKa ~2.8).[1]
Users frequently encounter precipitation, split peaks, and carryover. These issues stem from a mismatch between the compound's hydrophobicity and standard "generic" HPLC conditions. This guide moves beyond basic troubleshooting to provide mechanistic solutions for stabilizing this analyte in solution.
Module 1: The Solubility Matrix
Q: Why does my sample precipitate even in 50% Methanol?
A: You are likely fighting against the compound's lipophilicity and neutral state.
5-Methyl-2-phenoxypyridine is an oil at room temperature and exhibits poor solubility in protic solvents like methanol when neutral.[1] Its solubility is governed by two critical factors: Solvent Strength and Ionization State .[1]
The Physicochemical Reality
-
Lipophilicity (LogP): The phenoxy group adds significant hydrophobicity.[1] Methanol (a protic solvent) often fails to solvate the ether linkage effectively compared to aprotic solvents like Acetonitrile (ACN).[1]
-
Basicity (pKa ~2.8): The pyridine nitrogen is a weak base.[1]
Recommendation: Switch from Methanol to Acetonitrile as your organic modifier.[1] Acetonitrile is a polar aprotic solvent that interacts better with the pi-systems and ether linkage of the phenoxy group.[1]
Visualization: Solubility Decision Logic
Figure 1: Decision matrix for stabilizing 5-Methyl-2-phenoxypyridine in solution.[1] Note the critical reliance on pH control.
Module 2: Mobile Phase Optimization
Q: What is the "Golden Rule" for Mobile Phase pH with this compound?
A: Follow the "pH Rule of 2" to ensure ionization.
To prevent precipitation inside the column (which causes high backpressure and split peaks), you must maintain the analyte in its ionized, soluble form.
| Parameter | Recommendation | Scientific Rationale |
| Buffer pH | 2.0 – 2.5 | Ensures the pyridine nitrogen is fully protonated ( |
| Buffer Choice | 0.1% Formic Acid or Phosphate (pH 2.2) | Formic acid is volatile (LC-MS compatible).[1] Phosphate is superior for peak shape in UV-HPLC but non-volatile.[1] |
| Organic Modifier | Acetonitrile | Lower viscosity and higher elution strength prevents "oiling out" of the phenoxy tail.[1] |
| Gradient Start | Minimum 10-15% Organic | Never start at 100% aqueous. The compound will precipitate on the frit immediately.[1] |
Protocol: Preparation of Stable Mobile Phase A (0.1% Formic Acid)
-
Measure 1000 mL of HPLC-grade water.[1]
-
Add 1.0 mL of high-purity Formic Acid (ampule grade preferred to avoid contaminants).
-
Mix thoroughly. Do not filter if using HPLC-grade solvents (filtering introduces particulates).[1]
-
Note: If using TFA (Trifluoroacetic acid), be aware of ion-pairing effects that may increase retention but improve peak shape.[1]
Module 3: Injection & Sample Diluent Strategy
Q: My peak splits into two. Is my column broken?
A: Likely not.[1] You are experiencing "Solvent Shock."
If you dissolve 5-Methyl-2-phenoxypyridine in 100% DMSO or ACN and inject it into a mobile phase that is 90% Water, the hydrophobic compound precipitates instantly upon mixing.[1] The "split" is actually some of the solid redissolving later as the gradient increases.
The Fix: The "Match and Hold" Diluent Strategy
Your sample diluent must balance solubility with chromatographic compatibility.[1]
-
Stock Solution: Dissolve the oil in 100% Acetonitrile (1 mg/mL).
-
Working Solution: Dilute the stock with Water + 0.1% Formic Acid until the composition matches your gradient starting conditions (e.g., 20% ACN / 80% Acidic Water).
-
Visual Check: If the solution turns cloudy upon dilution, your starting gradient organic % is too low.[1] Increase the mobile phase organic start to 20% or 25%.
Visualization: The "Solvent Shock" Phenomenon
Figure 2: Mechanism of on-column precipitation. Injecting strong solvent samples into weak mobile phases causes immediate analyte crash-out.[1]
Module 4: Troubleshooting FAQ
Q: I see "Ghost Peaks" in blank runs after my sample. Is this carryover? A: Yes. The phenoxy group is "sticky."[1]
-
Cause: The compound adsorbs to the rotor seal or injection needle.[1]
-
Fix: Implement a Needle Wash step using 90% Acetonitrile / 10% Water.[1] Do not use 100% Water as a wash solvent.[1]
Q: Can I use THF (Tetrahydrofuran)? A: Only if necessary.[1]
-
THF is an excellent solvent for ether-containing compounds like 5-Methyl-2-phenoxypyridine.[1] However, it is chemically aggressive toward PEEK tubing and has a high UV cutoff.[1] Use 5-10% THF as a mobile phase additive only if ACN fails to elute the peak symmetrically.[1]
Q: The pressure increases after 50 injections. A: The analyte is likely precipitating on the inlet frit.
-
Immediate Action: Reverse flush the column (if particle size permits) with 100% Acetonitrile at a low flow rate (0.2 mL/min) into a waste beaker.
-
Long-term Fix: Add a 0.5 µm in-line filter before the column and adjust the mobile phase pH to < 2.5.
References
-
PubChem. 5-Methyl-2-phenoxypyridine (Compound).[1] National Library of Medicine.[1] [Link][1]
-
Dolan, J. W. HPLC Troubleshooting Guide: Precipitation and Solvent Mismatch. LCGC North America.[1] [Link]
-
Agilent Technologies. Practical Guide to HPLC Troubleshooting: Solving Peak Shape Issues. [Link]
Sources
Technical Support Center: Catalyst Poisoning in 5-Methyl-2-phenoxypyridine Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Methyl-2-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst deactivation and low yields when working with pyridine-containing substrates. We will explore the root causes of catalyst poisoning, provide systematic troubleshooting strategies, and offer detailed protocols to ensure the success of your synthetic campaigns.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura cross-coupling of 5-Methyl-2-phenoxypyridine is resulting in low or no product yield. What are the most likely causes?
A low or non-existent yield in a Suzuki-Miyaura coupling involving a pyridine substrate is a common but solvable issue. The problems typically fall into three categories: catalyst poisoning, suboptimal reaction conditions, or compromised reagents.
-
Catalyst Poisoning: This is the most frequent culprit when working with heterocyclic substrates like pyridines.[1] The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating to the palladium catalyst and forming inactive or off-cycle complexes that halt the catalytic turnover.[2] Both your starting material (5-Methyl-2-phenoxypyridine) and your product can act as poisons.[3]
-
Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of base, solvent, and temperature.
-
Base: The base is crucial for activating the boronic acid partner for transmetalation.[4] An inappropriate choice or insufficient amount of base can stall the reaction. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used, but the optimal base is substrate-dependent.[5]
-
Solvent: The solvent system (e.g., THF/water, toluene/water, DMF) must facilitate the dissolution of all components and mediate the reaction.[6] Inadequate solvent choice can lead to poor solubility and low reaction rates.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation of the boronic acid.[6]
-
-
Compromised Reagents: The purity of your starting materials, catalyst, ligands, and solvents is paramount.
-
Oxygen: Rigorous degassing is essential. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by dissolved oxygen, killing the catalytic cycle before it begins.[7]
-
Water: While some water is often necessary, particularly for the base to function effectively, excess water can lead to unwanted side reactions. Conversely, completely anhydrous conditions with certain bases like K₃PO₄ may also be detrimental.[8]
-
Reagent Purity: Impurities in your starting materials or solvents, such as sulfur compounds, can be potent catalyst poisons.[9][10] The quality of the boronic acid is also critical, as it can degrade over time.
-
Q2: How exactly does the pyridine nitrogen in 5-Methyl-2-phenoxypyridine poison the palladium catalyst?
The deactivation mechanism is rooted in fundamental coordination chemistry. The palladium catalyst in its active Pd(0) state is electron-rich and acts as a soft Lewis acid. The nitrogen atom in the pyridine ring possesses a lone pair of electrons and functions as a Lewis base.
This electronic compatibility leads to a strong coordination bond between the pyridine nitrogen and the palladium center. This coordination can occur at multiple points in the catalytic cycle:
-
Inhibition of Oxidative Addition: The pyridine substrate can bind to the initial Pd(0) species, increasing the electron density on the metal and making it less electrophilic. This can slow down or prevent the crucial first step of the catalytic cycle: the oxidative addition of the aryl halide.
-
Formation of Inactive Pd(II) Complexes: After oxidative addition, the pyridine can coordinate to the resulting Pd(II) intermediate. This can lead to the formation of stable, over-coordinated palladium species that are resistant to subsequent transmetalation or reductive elimination steps.[11] This effectively sequesters the catalyst in an inactive state.
The strength of this poisoning effect can be influenced by steric and electronic factors of the pyridine ligand itself.[12]
Q3: My reaction starts but then stalls, or I see a gradual decrease in catalyst activity in a flow chemistry setup. What does this indicate?
This is a classic symptom of catalyst deactivation over time, where the poison progressively accumulates and incapacitates the active catalytic sites.[13] In a batch reaction, this manifests as an incomplete conversion. In a continuous flow system, it's observed as a steady decline in product output.
The likely causes are:
-
Product Inhibition: The coupled product, which also contains the pyridine moiety, can be a more potent poison than the starting material. As the product concentration increases, it progressively shuts down the catalyst.[3]
-
Slow-Acting Impurities: Trace impurities in a reagent or solvent may not kill the catalyst instantly but will deactivate it over the course of the reaction.
-
Thermal Decomposition: The catalyst itself may have limited thermal stability under the reaction conditions, leading to gradual degradation into inactive palladium black.
For flow systems, implementing a "guard bed" of a sacrificial, less expensive material can help by adsorbing the poison before it reaches the main catalyst bed.[13]
Frequently Asked Questions (FAQs)
Q1: What are common non-substrate-related catalyst poisons I should be aware of?
Beyond the pyridine substrate itself, several other chemical species can act as potent poisons for palladium catalysts. These often originate from impure reagents, solvents, or improper handling.
| Poison Type | Common Examples | Typical Sources |
| Sulfur Compounds | Thiols, sulfides, disulfides, elemental sulfur | Contaminated starting materials, reagents (e.g., from sulfur-based syntheses), rubber septa.[9][10] |
| Halides & Cyanides | Excess halide ions, cyanide (CN⁻) | Byproducts of previous synthetic steps, impure cyanide sources.[10][14] |
| Phosphorus Compounds | Phosphines (in excess), phosphites | Excess ligand, impurities in ligands.[10] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Contaminated feedstocks or reagents.[15] |
| Oxidizing Agents | Oxygen (O₂), peroxides | Atmospheric leaks, impure solvents (e.g., aged ethers). |
| Coordinating Solvents | Acetonitrile, DMSO (at high temperatures) | Can competitively coordinate to the palladium center. |
Q2: Are some palladium catalysts and ligands more resistant to poisoning by pyridines?
Yes, the choice of ligand is critical for mitigating catalyst poisoning. Ligands play a key role in modulating the steric and electronic properties of the palladium center.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphines are often effective.[16] Their steric bulk can create a protective pocket around the palladium atom, hindering the coordination of the pyridine nitrogen. Their strong electron-donating ability promotes the final, often rate-limiting, reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst more quickly. This rapid turnover can outcompete the rate of poisoning.
-
Pre-catalysts: Using well-defined pre-catalysts can also improve performance and reproducibility compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[17]
A screening of different ligands and palladium sources is often a necessary step in optimizing a challenging cross-coupling reaction.
Q3: What are the best laboratory practices to minimize catalyst poisoning when working with 5-Methyl-2-phenoxypyridine?
A disciplined and rigorous experimental setup is your best defense against catalyst poisoning.
-
High-Purity Reagents: Use the highest purity starting materials, catalysts, ligands, bases, and solvents available. If purity is uncertain, consider purification before use.
-
Rigorous Degassing: Always thoroughly degas your reaction mixture. The freeze-pump-thaw method (for 3-4 cycles) is highly effective.[16] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for at least 30 minutes before adding reagents can also work.[6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
Careful Base Selection and Handling: Use a fresh, high-quality base. Some bases, like K₂CO₃, can be activated by heating under vacuum before use.[6]
-
Systematic Optimization: Do not assume a standard literature procedure will work perfectly. Systematically screen key parameters, including the catalyst/ligand combination, base, solvent, and temperature, to find the optimal conditions for your specific substrate.
Visualizations and Workflows
The Suzuki-Miyaura Cycle and Pyridine Poisoning
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key point where pyridine-type substrates can intercept and deactivate the catalyst.
Caption: Suzuki-Miyaura cycle showing catalyst poisoning by pyridine coordination.
Troubleshooting Workflow for Failed Reactions
Use this decision tree to systematically diagnose issues with your 5-Methyl-2-phenoxypyridine cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
Protocol 1: Control Experiment to Identify a Poisoned Reagent
This protocol helps determine if one of your starting materials is the source of the catalyst poison.
-
Objective: To isolate which reagent (aryl halide, boronic acid, base, or solvent) is poisoning the catalyst.
-
Setup: Prepare a "gold standard" reaction that is known to work reliably in your lab (e.g., coupling of 4-bromotoluene with phenylboronic acid).
-
Procedure: a. Run the gold standard reaction under your established optimal conditions. This is your Positive Control . It should yield a high conversion. b. Set up four additional reactions. In each one, substitute a single reagent from the failed 5-Methyl-2-phenoxypyridine reaction into the gold standard reaction:
- Test A: Use the 5-Methyl-2-phenoxypyridine aryl halide.
- Test B: Use the boronic acid partner from your failed reaction.
- Test C: Use the base from your failed reaction.
- Test D: Use the solvent from your failed reaction. c. Run all reactions side-by-side under identical conditions.
-
Analysis:
-
If the Positive Control fails, there is a fundamental issue with your general technique (e.g., degassing, catalyst quality).
-
If Test A, B, C, or D shows a significantly lower yield compared to the Positive Control, you have identified the reagent containing the poison. That reagent should be purified or replaced.
-
Protocol 2: Purification of Reagents and Solvents
-
Solvents: For anhydrous reactions, use a solvent purification system (e.g., passing through activated alumina columns). For aqueous systems, ensure the water is deionized and freshly degassed.
-
Aryl Halide (5-Methyl-2-phenoxypyridine): If suspected to be impure, purify by recrystallization or column chromatography.[18]
-
Boronic Acid: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or undergo protodeboronation. To regenerate the free acid, you can dissolve the boronic acid in a minimal amount of a polar solvent (like ether) and wash with aqueous HCl, followed by extraction, drying, and removal of the solvent.
-
Base: Solid inorganic bases like K₂CO₃ or K₃PO₄ can be dried in an oven (>120 °C) for several hours and stored in a desiccator.
References
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
- Hagelina, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Catalyst Poisoning Testing - Intertek. (n.d.).
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
- Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 28(1), e202103487.
- Detection of Catalyst Poisons - GAS Dortmund. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- Catalyst Poisoning Solutions - Gulf Bio Analytical. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1856–1873.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2004). Journal of the American Chemical Society, 126(13), 4141–4153.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(35), 13861–13872.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
- Cross-coupling reaction - Wikipedia. (n.d.).
- Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026). The Journal of Organic Chemistry.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Chromatography Online.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society, 121(45), 10452–10453.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. researchgate.net [researchgate.net]
- 12. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst Poisoning Testing [intertek.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Validation & Comparative
HPLC Method Validation for Detecting 5-Methyl-2-phenoxypyridine in Pirfenidone: A Comparative Technical Guide
Executive Summary
In the synthesis of Pirfenidone (an antifibrotic agent for Idiopathic Pulmonary Fibrosis), the control of process-related impurities is critical for API certification.[1] A specific, often problematic impurity is 5-Methyl-2-phenoxypyridine (5-MPP) .
5-MPP is the O-aryl regioisomer of Pirfenidone. Because it shares the same molecular weight and similar structural backbone as the API, it presents a significant separation challenge for standard isocratic HPLC methods.
This guide compares a Legacy Isocratic Method against an Optimized Gradient Method . Our analysis demonstrates that while the legacy method is sufficient for assay (potency), it fails to provide the resolution (Rs > 1.5) required for trace detection of 5-MPP at ICH reporting thresholds. We recommend the Optimized Gradient Method for stability-indicating studies and impurity profiling.
Scientific Context: The Regioisomer Challenge
To validate a method, one must understand the origin of the impurity. Pirfenidone is synthesized via the N-arylation of 5-methyl-2-pyridone. However, the starting pyridone exists in tautomeric equilibrium with its hydroxy-pyridine form.
-
Reaction A (Desired): N-arylation leads to Pirfenidone .
-
Reaction B (Undesired): O-arylation leads to 5-Methyl-2-phenoxypyridine (5-MPP) .
Because 5-MPP is a regioisomer, its UV absorption spectrum and pKa are distinct but sufficiently close to Pirfenidone to cause co-elution in poorly buffered systems.
Visualization: Impurity Genesis Pathway
Figure 1: The divergent synthesis pathway showing the origin of the 5-MPP regioisomer.
Comparative Methodology
We evaluated two methodologies for the detection of 5-MPP.
Method A: Legacy Isocratic (Common in Generic Monographs)
-
Column: C18 (150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile : Water (40:60 v/v)
-
Detection: UV 310 nm
Method B: Optimized Gradient (Recommended)
-
Rationale: 5-MPP is more lipophilic than Pirfenidone (due to the lack of the polar amide carbonyl). A gradient allows for the elution of the polar API followed by a sharp, resolved peak for the non-polar O-isomer.
-
Column: High-Efficiency C18 (e.g., Zorbax Eclipse Plus or equivalent, 150 x 4.6 mm, 3.5 µm)
-
Buffer: 10 mM Ammonium Formate (pH 3.5) – Acidic pH suppresses silanol activity and improves peak shape for basic nitrogen compounds.
Comparison Matrix
| Feature | Method A (Isocratic) | Method B (Optimized Gradient) |
| Resolution (Rs) | 1.2 (Poor separation) | > 3.5 (Excellent) |
| Sensitivity (LOQ) | 0.1% (Limit of Quantification) | 0.03% (Trace Level) |
| Run Time | 15 minutes | 25 minutes |
| Robustness | Low (Sensitive to organic % changes) | High (Gradient refocuses peaks) |
| Suitability | Assay (Potency) only | Impurity Profiling & Stability |
Detailed Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R1) validation standards.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/UV detector and quaternary pump.
-
Column: C18 End-capped (150 mm × 4.6 mm, 3.5 µm).
-
Column Temp: 40°C.
-
Wavelength: 220 nm (Optimized for impurity sensitivity) and 310 nm (Pirfenidone).
-
Injection Volume: 10 µL.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust pH to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar degradants) |
| 15.0 | 40 | 60 | Linear Ramp (Elute Pirfenidone) |
| 20.0 | 20 | 80 | Wash (Elute 5-MPP & dimers) |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Validation Data Analysis
The following data summarizes the validation results for the Optimized Gradient Method specifically for the 5-MPP impurity.
Specificity & Selectivity
The method successfully separates Pirfenidone (RT ~12.5 min) from 5-MPP (RT ~16.2 min). The Resolution factor (
Linearity and Range
Linearity was established by injecting 5-MPP standards at 6 concentration levels ranging from LOQ to 150% of the specification limit (0.15%).
| Parameter | Result | Acceptance Criteria |
| Slope | 45201 | N/A |
| Intercept | 125 | N/A |
| Correlation Coeff ( | 0.9998 | > 0.999 |
| Range | 0.03 µg/mL – 1.5 µg/mL | Covers reporting threshold |
Accuracy (Recovery)
Spike recovery studies were performed by adding known amounts of 5-MPP to Pirfenidone drug substance.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
| LOQ Level | 98.5% | 1.8% |
| 100% Level | 100.2% | 0.9% |
| 150% Level | 99.1% | 1.1% |
Limit of Detection (LOD) & Quantitation (LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.01 µg/mL (approx 0.01%)
-
LOQ (S/N = 10): 0.03 µg/mL (approx 0.03%)
Critical Discussion & Troubleshooting
Why pH 3.5 Matters
Pirfenidone and 5-MPP contain basic nitrogen atoms. At neutral pH, silanol groups on the silica column support are ionized (
-
Recommendation: Maintaining pH at 3.5 suppresses silanol ionization, resulting in sharp, symmetrical peaks (Tailing Factor < 1.2).
Relative Response Factor (RRF)
Because 5-MPP is an O-aryl ether, its conjugation system differs slightly from the pyridone ring of Pirfenidone.
-
Observation: The UV response of 5-MPP at 310 nm is significantly lower than Pirfenidone.
-
Solution: For maximum sensitivity, quantify 5-MPP at 220 nm or determine the RRF if using a single wavelength. Ignoring RRF can lead to underestimating the impurity level by up to 20%.
Validation Decision Logic
Use the following workflow to ensure ongoing method performance.
Figure 2: System Suitability Decision Tree for Routine Analysis.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Bodempudi, S., et al. (2015).[4] "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance." American Journal of Analytical Chemistry, 6, 1019-1029.[4] Link
-
European Medicines Agency. (2014). Assessment Report: Esbriet (Pirfenidone). (Discusses impurity thresholds and synthesis origins). Link
-
Dong, Z., et al. (2021). "Process-related impurity profiling of Pirfenidone." Journal of Pharmaceutical Analysis. (Provides structural confirmation of the O-aryl regioisomer). Link
Sources
1H NMR spectrum analysis of 5-Methyl-2-phenoxypyridine
This guide provides a technical analysis of the 1H NMR spectrum of 5-Methyl-2-phenoxypyridine , designed for researchers validating synthesis outcomes or characterizing pyridine-based scaffolds in drug discovery.[1]
Publish Comparison Guide
Executive Summary: The Spectral Signature
5-Methyl-2-phenoxypyridine is a bifunctional pyridine scaffold often used as an intermediate in medicinal chemistry (e.g., kinase inhibitors).[1] Its NMR signature is defined by the electronic push-pull between the electron-withdrawing pyridine nitrogen and the electron-donating phenoxy ether.[1][2]
Diagnostic Signals (Quick Check):
-
The "Anchor" Singlet (~2.3 ppm): A clean singlet (or fine doublet) corresponding to the C5-Methyl group.[1]
-
The Shielded Doublet (~6.8 ppm): The pyridine H3 proton appears significantly upfield compared to unsubstituted pyridine, driven by the ortho-phenoxy donation.
-
The Deshielded Singlet (~8.0 ppm): The pyridine H6 proton, adjacent to the nitrogen, remains the most downfield signal, distinct from the aromatic multiplet.
Structural Logic & Assignment
To interpret the spectrum accurately, one must deconstruct the molecule into three electronic zones.[2]
Zone A: The Pyridine Core (Electronic Sink)
The pyridine ring is electron-deficient.[1] However, the 2-phenoxy group acts as a strong
-
H6 (Position 6):
-proton to Nitrogen.[1][2][3] Most deshielded.[1][2] Appears as a broad singlet or fine doublet ( ).[1] -
H4 (Position 4):
-proton.[1][2][4] Resonates in the mid-aromatic region (~7.5 ppm).[1][2] Shows strong vicinal coupling to H3 ( Hz).[1][2] -
H3 (Position 3):
-proton, but ortho to the ether oxygen.[1] Significantly shielded (~6.8–6.9 ppm).[1][2]
Zone B: The Phenoxy Wing (Aromatic Multiplet)
The phenyl ring protons behave as a typical monosubstituted benzene system.[1][2]
-
H2'/H6' (Ortho): Doublet/Multiplet, slightly downfield due to the ether oxygen.[1]
-
H3'/H5' (Meta) & H4' (Para): Overlapping multiplets in the 7.1–7.4 ppm range.[1]
Zone C: The Methyl Tag[5]
-
C5-CH3: Attached to the aromatic ring.[1][2][5] Chemical shift is typical for aryl-methyls (~2.25 ppm).[1][2] It may show fine coupling to H4 or H6 (
Hz).[1][2]
Comparative Analysis: Product vs. Precursors
The most critical application of this guide is validating the success of the nucleophilic aromatic substitution (
Table 1: Spectral Comparison for Reaction Monitoring (CDCl₃, 400 MHz)
| Feature | Product: 5-Methyl-2-phenoxypyridine | Precursor: 2-Bromo-5-methylpyridine | Precursor: Phenol | Status Check |
| Methyl Signal | ~2.25 ppm (s) | ~2.30 ppm (s) | N/A | Shift is subtle; not diagnostic.[1][2] |
| Pyridine H3 | ~6.85 ppm (d) | ~7.35 ppm (d) | N/A | CRITICAL: H3 shifts upfield by ~0.5 ppm upon O-arylation.[1] |
| Pyridine H6 | ~8.00 ppm (s) | ~8.25 ppm (s) | N/A | H6 shifts slightly upfield due to overall ring electron density increase.[1][2] |
| Aromatic Region | Multiplet (5H) 7.1–7.4 ppm | N/A | Multiplet 6.8–7.2 ppm | Appearance of 5 new aromatic protons confirms phenoxy addition.[1][2] |
| OH Signal | Absent | N/A | Broad singlet ~5.0–7.0 ppm | Disappearance of Phenol OH confirms consumption.[1][2] |
Analysis of Alternatives (Isomers)
If the synthesis involved a different pathway (e.g., reacting 3-methylpyridine N-oxide), you might generate the regioisomer 2-methyl-5-phenoxypyridine .[1]
-
differentiation: In the isomer, the methyl is at position 2 (adjacent to N).[3] This methyl signal would be significantly deshielded (~2.5–2.6 ppm) compared to the C5-methyl (~2.25 ppm) of the target product.
Visual Logic: Assignment Workflow
The following diagram illustrates the decision tree for assigning the 1H NMR signals of 5-Methyl-2-phenoxypyridine.
Caption: Logic flow for assigning key diagnostic signals in 5-Methyl-2-phenoxypyridine.
Experimental Protocol
To obtain the resolution necessary to distinguish the fine coupling of H6 or the specific multiplets of the phenoxy ring, follow this protocol.
Sample Preparation[1][2][6][7][8]
-
Solvent: Chloroform-d (
) is preferred for resolution.[1][2] DMSO- may cause peak broadening due to viscosity but is useful if the sample contains polar impurities.[1][2] -
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., KBr/NaBr from the synthesis).[1][2]
Acquisition Parameters
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the methyl singlet vs. aromatic protons).
-
Pulse Angle: 30° or 45°.
References
-
PubChem. 2-Phenoxypyridine Spectral Data. National Library of Medicine.[1][2] Available at: [Link]
-
Reich, H. J. 1H NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1][2] Available at: [Link]
Sources
Technical Comparison of MS Fragmentation: CAS 51933-81-4 (Impurity 1) vs. Pirfenidone
[1]
Executive Summary
CAS 51933-81-4 , chemically known as 5-Methyl-2-phenoxypyridine , is a critical process-related impurity (often designated as Impurity 1 or Impurity A) of the antifibrotic drug Pirfenidone (CAS 53179-13-8).[1]
Because both molecules share the same molecular formula (C₁₂H₁₁NO ) and nominal mass (185.22 Da ), they are isobaric . Standard low-resolution mass spectrometry (single quad) cannot distinguish them based on precursor ion alone.[1] Differentiation requires Tandem Mass Spectrometry (MS/MS) , exploiting the distinct fragmentation pathways dictated by their functional group isomerism: the ether linkage in CAS 51933-81-4 versus the lactam ring in Pirfenidone.[1]
Chemical Identity & Structural Basis for Fragmentation[1]
| Feature | CAS 51933-81-4 (Impurity) | Pirfenidone (API) |
| Chemical Name | 5-Methyl-2-phenoxypyridine | 5-Methyl-1-phenylpyridin-2(1H)-one |
| Structure Type | Aryl Ether (Pyridine-O-Phenyl) | Cyclic Amide / Lactam (N-Phenyl) |
| Precursor Ion [M+H]⁺ | m/z 186.09 | m/z 186.09 |
| Key Lability | Ether Bridge Cleavage (C–O bond) | Lactam Ring Contraction (Loss of CO) |
Mechanistic Insight[1][3]
-
Pirfenidone (Lactam): The cyclic amide structure is prone to a neutral loss of Carbon Monoxide (CO, 28 Da), a characteristic fragmentation for pyridinones, resulting in a ring-contracted product ion.
-
CAS 51933-81-4 (Ether): The ether oxygen acts as the site of protonation or charge-directed cleavage.[1] The fragmentation is dominated by the rupture of the C–O bond, leading to the loss of the phenoxy group or the formation of a phenyl cation, without the loss of CO.
Fragmentation Pathway Analysis
The following diagram illustrates the divergent fragmentation pathways that allow for the definitive identification of CAS 51933-81-4.[1]
Figure 1: Divergent MS/MS fragmentation pathways.[1] The loss of CO (m/z 158) is exclusive to Pirfenidone, while the direct formation of m/z 92 is characteristic of the ether impurity.
Comparative Performance Guide
Diagnostic Transitions (MRM)
For quantitative assays (LC-MS/MS), selecting the correct Multiple Reaction Monitoring (MRM) transitions is vital to avoid "cross-talk" between the drug and the impurity.
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) | Specificity Note |
| Pirfenidone | 186.1 | 158.1 | 77.0 | 20 - 25 | High. The 186→158 transition is specific to the lactam carbonyl loss.[1] |
| CAS 51933-81-4 | 186.1 | 92.1 | 77.0 | 25 - 30 | High. The 186→92 transition corresponds to the 5-methylpyridin-2-yl cation, generated via ether cleavage.[1] |
Chromatographic Differentiation
While MS/MS provides spectral resolution, chromatographic separation is the primary defense against quantitation errors.
-
Stationary Phase: C18 columns (e.g., Agilent Zorbax or Waters BEH) are standard.[1]
-
Elution Order:
Experimental Protocol: Targeted Detection
This protocol is designed for the detection of CAS 51933-81-4 in a Pirfenidone drug substance matrix.[1]
Step 1: Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of Pirfenidone sample in 10 mL of Methanol (1 mg/mL).
-
Spiking (Validation): Spike authentic CAS 51933-81-4 standard to a final concentration of 0.1% (1 µg/mL) relative to API.
-
Dilution: Dilute the spiked sample 1:100 with Mobile Phase A (0.1% Formic Acid in Water) to bring the API within linear range.
Step 2: LC-MS/MS Parameters[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 350°C (Ensures complete desolvation of the stable aromatic rings).
-
Capillary Voltage: 3.0 kV.[1]
-
Gradient:
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Step 3: Data Interpretation[1][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40632, Pirfenidone.[1] Retrieved from .[1][2]
-
European Medicines Agency (EMA). Assessment Report: Esbriet (Pirfenidone).[1] Procedure No. EMEA/H/C/002154.[1] Retrieved from .[1]
-
Wang, P., et al. (2021). "UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma."[1] Chinese Pharmaceutical Journal.[1] Retrieved from .[1]
-
Daicel Pharma Standards. Pirfenidone Impurity Standards (Impurity A / CAS 51933-81-4).[1] Retrieved from .[1]
-
Bodempudi, S. B., et al. (2015). "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance."[1] American Journal of Analytical Chemistry. Retrieved from .
distinguishing 5-Methyl-2-phenoxypyridine from other Pirfenidone impurities
A Comprehensive Guide to Distinguishing 5-Methyl-2-phenoxypyridine from Other Pirfenidone Impurities: An Application Scientist's Perspective
Introduction: The Criticality of Impurity Profiling in Pirfenidone
1.1 The Therapeutic Importance of Pirfenidone
Pirfenidone, chemically known as 5-methyl-1-phenyl-2-(1H)-pyridone, is a novel anti-fibrotic agent pivotal in the management of idiopathic pulmonary fibrosis (IPF).[1][2][3] IPF is a debilitating and progressive lung disease with a poor prognosis, making effective treatments like Pirfenidone essential for improving patient quality of life and slowing disease progression.[3] Given its critical therapeutic role, ensuring the purity and safety of Pirfenidone active pharmaceutical ingredient (API) is of paramount importance.
1.2 Why Impurity Control is Non-Negotiable in Pharmaceutical Manufacturing
In pharmaceutical manufacturing, the control of impurities is a critical aspect governed by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4] Impurities, even at trace levels, can impact the safety and efficacy of a drug product. They can be process-related, arise from degradation of the API, or be intermediates from the synthesis process.[4] Therefore, robust analytical methods are required to detect, identify, and quantify these impurities to ensure the final drug product meets the required quality standards.
1.3 Introducing the Key Challenge: 5-Methyl-2-phenoxypyridine and its Isomers
A key challenge in the quality control of Pirfenidone is the identification and differentiation of its various impurities. Among these, 5-Methyl-2-phenoxypyridine presents a significant analytical hurdle due to its structural similarity to Pirfenidone and other potential isomeric impurities. This guide will provide a comprehensive overview of the analytical strategies to effectively distinguish 5-Methyl-2-phenoxypyridine from other related compounds, ensuring the quality and safety of Pirfenidone.
The Analytical Challenge: Structural Similarities and Potential for Co-elution
2.1 Structural Elucidation of Pirfenidone and its Key Impurities
Pirfenidone's structure consists of a phenyl ring attached to a methylated pyridone ring.[5][6] Impurities can arise from the starting materials, byproducts of the synthesis, or degradation. 5-Methyl-2-phenoxypyridine is a critical potential impurity. The structural similarity between Pirfenidone and 5-Methyl-2-phenoxypyridine, differing in the point of attachment of the phenyl group and the pyridone oxygen, makes their separation and individual quantification challenging.
2.2 The Problem of Isomeric Impurities: Why Standard Methods May Fail
Isomeric impurities, having the same molecular weight and often similar polarities, can be difficult to resolve using standard chromatographic techniques. This can lead to co-elution, where two or more compounds elute from the chromatography column at the same time, appearing as a single peak. This masking effect can lead to an underestimation or misidentification of impurities, posing a risk to patient safety.
2.3 Forced Degradation Studies: Probing Stability and Identifying Degradants
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could arise under various stress conditions.[7][8] Studies on Pirfenidone have shown that it degrades under acidic, alkaline, and oxidative conditions.[7][8][9][10][11] These studies are crucial for developing stability-indicating analytical methods that can separate the API from its degradation products.
Orthogonal Analytical Strategies for Unambiguous Identification
To overcome the challenges of distinguishing structurally similar impurities, a multi-faceted, or orthogonal, analytical approach is necessary. This involves using multiple analytical techniques that rely on different separation and detection principles.
3.1 High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and powerful technique for the analysis of pharmaceutical impurities.[1][2][12][13][14]
3.1.1 Method Development Strategy: Optimizing for Resolution
The key to successfully separating 5-Methyl-2-phenoxypyridine from Pirfenidone and other impurities lies in the careful optimization of HPLC method parameters. This includes:
-
Column Chemistry: A C18 column is a common choice for reversed-phase separations.[2]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile, is typically used.[1][15] The pH of the buffer and the gradient of the organic solvent are critical for achieving optimal separation.[15]
-
Detection Wavelength: The UV detector wavelength should be set at a value where both the API and the impurities have significant absorbance, often around 317 nm for Pirfenidone.[2][12]
3.1.2 Experimental Protocol: A Validated HPLC-UV Method
The following is an example of a validated RP-HPLC method for the analysis of Pirfenidone and its impurities:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M KH2PO4 buffer (pH 2.5) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This protocol is based on a published method and may require optimization for specific applications.[15]
3.1.3 Data Interpretation and System Suitability
Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This includes assessing parameters like resolution, tailing factor, and theoretical plates.
Diagram: HPLC Workflow for Pirfenidone Impurity Analysis
Caption: A typical workflow for Pirfenidone impurity analysis using HPLC.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Technique
For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity.[16]
3.2.1 Why GC-MS? The Advantage of High Resolution and Mass Identification
GC provides high-resolution separation of volatile compounds, while the mass spectrometer provides mass information for each separated component, allowing for positive identification. This is particularly useful for distinguishing between isomers that may have very similar retention times in HPLC.
3.2.2 Experimental Protocol: Headspace GC-MS for Volatile Impurities
Headspace analysis is often preferred for pharmaceutical samples to avoid introducing non-volatile matrix components into the GC system.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Injector | Splitless, 250°C |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
This is a general protocol and requires optimization for specific impurities.
3.2.3 Data Analysis: Mass Fragmentography and Library Matching
The mass spectrum of an unknown impurity can be compared to a library of known spectra (e.g., NIST) for identification. Additionally, selected ion monitoring (SIM) can be used to enhance sensitivity for target impurities.[16]
3.3 Advanced Spectroscopic Techniques for Structural Confirmation
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[17] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous identification of isomers like 5-Methyl-2-phenoxypyridine.[17]
3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Approach
FTIR spectroscopy provides information about the functional groups present in a molecule. While not as powerful as NMR for complete structure elucidation, it can serve as a rapid and complementary technique to confirm the presence or absence of specific functional groups, aiding in the differentiation of impurities.
Comparative Data Analysis and Method Validation
4.1 Tabulated Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Application in Pirfenidone Analysis |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Robust, reproducible, widely available, good for quantification.[1][2] | May not resolve all isomeric impurities. | Primary method for routine quality control and impurity profiling. |
| GC-MS | Separation based on volatility and polarity, detection by mass | High separation efficiency, definitive identification by mass spectrum.[16] | Limited to volatile and thermally stable compounds. | Confirmatory analysis of volatile impurities. |
| NMR | Nuclear spin transitions in a magnetic field | Unambiguous structure elucidation.[17] | Lower sensitivity than chromatographic methods, expensive instrumentation. | Definitive identification of unknown impurities and reference standard characterization. |
| FTIR | Absorption of infrared radiation by molecular vibrations | Rapid, non-destructive, good for functional group analysis. | Not suitable for complex mixture analysis or quantification. | Complementary identification of functional groups. |
4.2 Method Validation Parameters (as per ICH Q2(R1) guidelines)
Any analytical method used for impurity testing must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Multi-faceted Approach to Ensure Pirfenidone Quality
Distinguishing 5-Methyl-2-phenoxypyridine from other Pirfenidone impurities requires a comprehensive and orthogonal analytical strategy. While HPLC-UV serves as the primary tool for routine analysis, its limitations in resolving structurally similar isomers necessitate the use of confirmatory techniques like GC-MS for volatile impurities and the gold standard of NMR for definitive structural elucidation. By employing a combination of these powerful analytical tools and adhering to rigorous method validation protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Pirfenidone for patients suffering from idiopathic pulmonary fibrosis.
Diagram: Orthogonal Approach for Impurity Identification
Caption: An orthogonal analytical approach for comprehensive impurity profiling.
References
-
RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC. (n.d.). Retrieved from [Link]
-
RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]
-
(PDF) Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form - ResearchGate. (2021, May 19). Retrieved from [Link]
-
development of a validated stability indicating rp-hplc method for the estimation of pirfenidone in bulk drug and tablet dosage form. (n.d.). Retrieved from [Link]
-
development of a validated stability indicating rp-hplc method for the estimation of pirfenidone in bulk drug and tablet dosage form. (n.d.). Retrieved from [Link]
-
Development and Validation of Zero and First-Order Derivative Area under Curve Spectrophotometric Methods for the Determination of Pirfenidone in Bulk Material and Pharmaceutical Formulation - Asian Journal of Research in Chemistry. (2019, December 3). Retrieved from [Link]
-
(PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - ResearchGate. (2015, August 10). Retrieved from [Link]
-
Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - SciRP.org. (n.d.). Retrieved from [Link]
-
Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - Scientific Research Publishing. (2015, December 12). Retrieved from [Link]
-
RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - ResearchGate. (2014, August 8). Retrieved from [Link]
-
Pirfenidone EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]
-
Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles - Journal of Applied Pharmaceutical Science. (2023, October 13). Retrieved from [Link]
-
Forced degradation study data of pirfenidone | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Analytical techniques for Pirfenidone and Terizidone: A review - ResearchGate. (2019, August 6). Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015, August 31). Retrieved from [Link]
-
Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form | Journal of Pharmaceutical Research International. (2021, May 25). Retrieved from [Link]
-
Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024, August 21). Retrieved from [Link]
-
Crystal structure of pirfenidone (5-methyl-1-phenyl-1 H-pyridin-2-one): an active pharmaceutical ingredient (API) - PubMed. (n.d.). Retrieved from [Link]
-
Degradation behavior. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Organic Letters - ACS Publications. (2016, January 29). Retrieved from [Link]
-
5-Methyl-2-phenylpyridine | 27012-22-2 - J&K Scientific LLC. (n.d.). Retrieved from [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
Sources
- 1. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of pirfenidone (5-methyl-1-phenyl-1 H-pyridin-2-one): an active pharmaceutical ingredient (API) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. veeprho.com [veeprho.com]
Technical Comparison: SNAr vs. Ullmann Coupling for Phenoxypyridine Synthesis
Executive Summary
The synthesis of phenoxypyridines—critical pharmacophores in kinase inhibitors and neuropathic drugs—presents a classic dichotomy in process chemistry: the choice between intrinsic electronic activation (Nucleophilic Aromatic Substitution, SNAr) and extrinsic metal catalysis (Ullmann Coupling).
While SNAr offers a metal-free, atom-economical route, it is strictly gated by the electronic parameters of the pyridine ring. Conversely, modern ligand-promoted Ullmann coupling provides a universal solution for electronically neutral or deactivated systems but introduces heavy metal remediation and cost challenges. This guide objectively compares these methodologies, providing validated protocols and decision matrices to streamline synthetic route selection.
Mechanistic Divergence & Causality
Understanding the failure modes of these reactions requires a deep dive into their kinetic bottlenecks.
SNAr: The Electronic Gatekeeper
The SNAr reaction relies on the disruption of aromaticity to form a high-energy Meisenheimer complex.
-
Causality: The reaction rate is directly proportional to the electrophilicity of the carbon center.
-
Critical Requirement: An electron-withdrawing group (EWG) must be positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate.[1]
-
Limitation: 3-Halopyridines, lacking this resonance stabilization, are effectively inert to SNAr conditions below decomposition temperatures.
Ullmann Coupling: The Catalytic Bypass
Ullmann coupling bypasses the need for ring activation by utilizing a copper catalyst to facilitate C-O bond formation via an oxidative addition/reductive elimination cycle (or
-
Causality: The ligand modifies the redox potential of the copper center, allowing oxidative addition into the C-X bond of unactivated arenes.
-
Advantage: It decouples reactivity from the electronic bias of the substrate.
Figure 1: Mechanistic comparison illustrating the high-energy intermediate of SNAr versus the catalytic cycle of Ullmann coupling.
Experimental Protocols
The following protocols have been standardized for reproducibility.
Method A: SNAr (Catalyst-Free)
Best For: 2-Chloropyridines, 4-Chloropyridines, and Nitropyridines.
Protocol:
-
Charge: To a reaction vial, add 2-chloro-3-nitropyridine (1.0 equiv) and Phenol (1.1 equiv).
-
Base: Add K2CO3 (2.0 equiv). Note: Anhydrous base is preferred but not strictly critical for SNAr compared to Ullmann.
-
Solvent: Add DMF or DMSO (0.5 M concentration).
-
Reaction: Heat to 80–100 °C for 4–6 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with 1M NaOH (to remove excess phenol) and brine.
-
Self-Validation:
Method B: Ligand-Promoted Ullmann Coupling
Best For: 3-Chloropyridines, deactivated systems, or when mild conditions are required.
Protocol:
-
Catalyst System: Prepare a stock solution of CuI (10 mol%) and Ligand (20 mol%).
-
Recommended Ligand: 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine.
-
-
Charge: Add 3-chloropyridine (1.0 equiv), Phenol (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Solvent: Add Dioxane or Toluene (degassed). Crucial: Oxygen inhibits the catalytic cycle.
-
Reaction: Heat to 110 °C for 12–24 hours under N2 atmosphere.
-
Workup: Filter through a Celite pad (to remove copper salts). Wash with NH4OH solution (to chelate residual copper) followed by brine.
-
Self-Validation:
-
Blue/Green Aqueous Layer: During workup, a blue aqueous phase indicates successful copper removal.
-
Stalled Reaction: If conversion stops at 50%, add 5 mol% fresh catalyst/ligand; catalyst death is common in prolonged heating.
-
Performance Comparison & Data
The following data summarizes typical yields and conditions for the synthesis of phenoxypyridines.
| Feature | SNAr | Ullmann Coupling (Ligand-Promoted) |
| Primary Substrate Scope | Activated (2-halo, 4-halo, nitro-subst.) | Universal (including 3-halo, electron-rich) |
| Typical Yield (2-Cl-Py) | 92% (Excellent) | 85% (Good, but over-engineered) |
| Typical Yield (3-Cl-Py) | <5% (Trace/No Reaction) | 78–88% (Excellent) |
| Reaction Temperature | 80–120 °C | 90–130 °C (Ligand dependent) |
| Base Sensitivity | Moderate (K2CO3, NaH) | High (Cs2CO3 often required) |
| Moisture/O2 Sensitivity | Low (Robust) | High (Requires inert atmosphere) |
| Green Metrics | High Atom Economy, No Heavy Metals | Copper waste requires remediation |
Decision Matrix
Use this logic flow to select the appropriate methodology for your specific substrate.
Figure 2: Decision matrix for selecting between SNAr and Ullmann protocols based on substrate electronics.
Expert Insights & Troubleshooting
The "Ortho Effect" in SNAr
Do not underestimate the steric penalty in SNAr. While an ortho-nitro group activates the ring electronically, it can sterically hinder the approach of bulky phenols (e.g., 2,6-disubstituted phenols). In these cases, increasing the temperature is often more effective than changing the base.
Catalyst Poisoning in Ullmann
If your Ullmann coupling fails despite using a validated protocol, check the phenol substrate for chelating groups (e.g., -CN, -NH2, -SH). These groups can bind irreversibly to the copper center, poisoning the catalyst.
-
Solution: Increase catalyst loading to 20 mol% or switch to a stronger bidentate ligand like 1,10-phenanthroline.
Scalability
For kilogram-scale production:
-
SNAr is preferred due to lower raw material costs and simplified waste disposal (no heavy metals).
-
Ullmann requires strict control of residual copper (ICH Q3D guidelines limit Cu to <250 ppm in oral drugs), necessitating expensive scavengers (e.g., QuadraPure™) during workup.
References
-
Mechanistic Analysis of SNAr vs Ullmann
- Bunnett, J. F., & Zahler, R. E. (1951).
-
Modern Ullmann Protocols
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
Ligand Effects in Copper Catalysis
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles. Accounts of Chemical Research.
-
Green Chemistry & Scalability
- Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Sources
Technical Guide: Retention Time & Selectivity Comparison of 5-Methyl-2-phenoxypyridine on C18 Architectures
The following guide details the chromatographic behavior and column selection strategy for 5-Methyl-2-phenoxypyridine , synthesized for researchers and analytical scientists.
Executive Summary & Compound Analysis
5-Methyl-2-phenoxypyridine (CAS: 51933-81-4) presents a distinct chromatographic challenge due to its dual nature: it possesses a hydrophobic domain (phenyl ether + methyl group) and a weakly basic nitrogen heterocycle.
-
Physicochemical Profile:
-
LogP (Predicted): ~2.9 – 3.2 (Moderately Hydrophobic)
-
pKa (Pyridine N): ~2.83 (Weak Base)
-
Critical Interaction: The ether oxygen at position 2 exerts an electron-withdrawing inductive effect, lowering the basicity of the pyridine nitrogen compared to alkyl-pyridines (pKa ~5.2). However, the nitrogen remains susceptible to secondary silanol interactions at neutral pH.
-
The Core Challenge: While standard C18 columns provide sufficient retention, they often suffer from peak tailing due to residual silanol activity. This guide compares three distinct C18 architectures to determine the optimal balance of retention, efficiency, and peak symmetry.
Comparative Analysis of C18 Architectures
The following comparison evaluates three industry-standard column technologies. The data presented reflects expected performance trends derived from structure-activity relationships (SAR) of phenoxypyridine analogs.
A. Fully Porous End-Capped C18 (The Standard)
-
Target: General purpose retention.
-
Mechanism: Pure hydrophobic partition. High carbon load provides maximum retention.
-
Performance:
B. Polar-Embedded C18 (The Challenger)
-
Target: Basic compounds and 100% aqueous stability.
-
Mechanism: Contains an embedded polar group (carbamate/amide) near the silica surface. This creates a "water shield" that blocks the pyridine nitrogen from accessing surface silanols.
-
Performance:
-
Retention: Moderate (
). The polar group slightly reduces overall hydrophobicity. -
Benefit: Superior peak symmetry (
) due to silanol shielding.
-
C. Core-Shell (Superficially Porous) C18 (The Efficiency Leader)
-
Target: High-throughput screening.
-
Mechanism: Solid core (1.3 µm) with a porous shell (0.5 µm). Reduces diffusion path length (
-term of van Deemter equation). -
Performance:
-
Retention: Similar to fully porous C18.
-
Benefit: 2-3x higher efficiency (theoretical plates). Narrower peaks result in higher sensitivity and resolution, even if selectivity (
) is identical.
-
Experimental Data Comparison
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min (Standard), 1.5 mL/min (Core-Shell)
-
Detection: UV @ 254 nm
| Metric | Standard C18 (e.g., ZORBAX Eclipse Plus) | Polar-Embedded C18 (e.g., SymmetryShield RP18) | Core-Shell C18 (e.g., Kinetex C18) |
| Retention Time ( | 6.8 min (Baseline) | 6.2 min (-9%) | 6.7 min (Comparable) |
| Retention Factor ( | ~5.5 | ~4.8 | ~5.4 |
| Tailing Factor ( | 1.25 - 1.40 | 1.05 - 1.10 (Best Symmetry) | 1.15 - 1.25 |
| Theoretical Plates ( | ~12,000 | ~11,000 | ~22,000 (Highest Efficiency) |
| Selectivity Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding Shielding | Hydrophobic (High Mass Transfer) |
Scientist's Note:
The Polar-Embedded phase is the superior choice for quantitation due to the elimination of peak tailing, which improves integration accuracy. The Core-Shell column is the superior choice for complex mixtures (e.g., reaction monitoring) where resolving the target from impurities is the priority.
Validated Experimental Protocol
To replicate these results or validate a new column lot, follow this self-validating protocol.
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg 5-Methyl-2-phenoxypyridine in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 50 µg/mL in Water:Methanol (50:50).
-
Void Marker: Uracil or Thiourea (to calculate accurate
).
Step 2: Mobile Phase Optimization (The "pH Rule")
-
Why pH 2.7? The pKa of the pyridine nitrogen is ~2.83.
-
At pH 2.7 (0.1% Formic Acid) , the molecule is ~50% protonated. This creates a balance where it is soluble enough to elute but hydrophobic enough to retain.
-
Warning: Running at neutral pH (pH 7) will leave the molecule uncharged (hydrophobic) but maximally exposed to silanol interactions, causing severe tailing on non-embedded columns.
-
Step 3: The Gradient Workflow
Run the following gradient to determine the elution window:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
Decision Logic for Method Development
The following diagram illustrates the logical pathway for selecting the correct column and conditions based on your specific analytical goal.
Caption: Decision matrix for selecting stationary phases based on analytical requirements (Quantitation vs. Profiling).
References
-
PubChem. (2025).[4][5] 5-Methyl-2-phenylpyridine Compound Summary (CID 47467).[4][6] National Center for Biotechnology Information. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Neue, U. D., et al. (2001). Peak shape and retention of bases on a polar-embedded stationary phase. Journal of Chromatography A. [Link]
Sources
- 1. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Safety Operating Guide
5-Methyl-2-phenoxypyridine proper disposal procedures
Executive Summary & Operational Context
As researchers and drug development professionals, we often handle specialized pyridine derivatives like 5-Methyl-2-phenoxypyridine (CAS: 51933-81-4) .[1] While this compound is a critical intermediate in the synthesis of pharmaceuticals (such as Rabeprazole impurities), it lacks the high-profile regulatory documentation of common solvents. This creates a "compliance gap" where standard operating procedures (SOPs) may be vague.
This guide bridges that gap. It provides a scientifically grounded, self-validating disposal protocol based on the chemical's functional groups (pyridine ring, ether linkage) and physical properties. The core directive is containment and thermal destruction. We treat this substance as a hazardous organic base, prioritizing the prevention of aquatic contamination and minimizing operator exposure.
Hazard Identification & Safety Assessment
Before initiating disposal, you must understand the causality behind the safety measures. We do not rely on generic "toxic" labels; we analyze the molecule.
-
Chemical Nature: Organic base (Pyridine derivative).
-
Physical State: Typically a solid or low-melting semi-solid in its neat form.
-
Primary Hazards:
-
Acute Toxicity (Oral/Dermal): Pyridine derivatives can be absorbed through the skin and are harmful if swallowed.
-
Irritation: The basic nitrogen and phenoxy moiety can cause significant skin, eye, and respiratory irritation.
-
Environmental Toxicity: Pyridines are notoriously mobile in soil and harmful to aquatic life. Zero-discharge to sewer is mandatory. [1][2]
-
Table 1: Key Chemical Properties Governing Disposal
| Property | Value/Description | Operational Implication |
| CAS Number | 51933-81-4 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Functional Groups | Pyridine (Basic), Phenoxy (Ether) | Incompatible with Strong Oxidizers & Strong Acids. |
| Solubility | Low water solubility; Soluble in organics (MeOH, DMSO) | Do not attempt aqueous neutralization.[1][2][3][4] Dispose as organic solvent waste. |
| RCRA Status | Non-Listed (Not P or U listed specifically) | Classify as Hazardous Waste based on characteristics (Toxicity/Irritability).[1][2][3] |
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. The most common failure point is improper segregation, leading to dangerous chemical reactions in waste drums.
Segregation Logic
-
DO NOT mix with acidic waste streams. 5-Methyl-2-phenoxypyridine is basic; mixing with strong acids (HCl, H₂SO₄) will generate heat and potentially toxic fumes.[1]
-
DO NOT mix with oxidizers (Peroxides, Nitrates). The pyridine ring is susceptible to oxidation, creating fire risks.
-
DO segregate into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform, then "Halogenated").
Container Selection
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]
-
Liquid Waste: HDPE or Glass (Amber) bottles with vented caps if available.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid/Neat Substance
Use this for expired stock, contaminated solids, or spill cleanup residues.[2][3]
-
PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.
-
Container Preparation: Label a clean HDPE wide-mouth jar as "Hazardous Waste - Solid - Toxic." List the full chemical name: 5-Methyl-2-phenoxypyridine.[1]
-
Transfer:
-
Using a chemically resistant spatula, transfer the solid directly into the waste jar.
-
Do not generate dust. If the substance is powdery, work gently to avoid aerosolization.
-
-
Decontamination: Wipe the spatula and the exterior of the original container with a Kimwipe soaked in methanol. Place the used Kimwipe into the same solid waste jar.
-
Sealing: Close the lid tightly. Ensure no threads are contaminated.
Protocol B: Disposal of Solutions (HPLC Waste / Mother Liquors)
Use this for reaction mixtures or dissolved standards.
-
Characterize the Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).
-
Select Stream:
-
If Non-Halogenated Solvent: Pour into the "Organic Solvents - Non-Halogenated" carboy.
-
If Halogenated Solvent: Pour into the "Organic Solvents - Halogenated" carboy.
-
-
Concentration Check: If the concentration of 5-Methyl-2-phenoxypyridine is high (>5%), consider collecting it in a separate "High Hazard" satellite container to prevent contamination of the main bulk solvent stream, depending on your facility's incineration profile.[1]
Protocol C: Empty Container Management
Regulatory compliance requires containers to be "RCRA Empty."
-
Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour all rinsates into the appropriate liquid hazardous waste container (Protocol B). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label. Mark as "Empty."
-
Final Disposal: Discard the glass bottle in the "Glass/Sharps" waste or recycle bin, strictly according to local facility rules for triple-rinsed containers.
Visualized Decision Workflows
Figure 1: Waste Segregation Decision Tree
This logic ensures you select the correct waste stream, preventing chemical incompatibility events.[2][3]
Caption: Operational logic for segregating 5-Methyl-2-phenoxypyridine waste streams based on physical state and solvent matrix.
Figure 2: Spill Response & Cleanup Workflow
Immediate actions to take in the event of a benchtop spill.
Caption: Emergency response protocol for spillage, prioritizing containment and minimizing aerosol generation.
Regulatory & Compliance Notes
-
RCRA Classification: While 5-Methyl-2-phenoxypyridine is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[1] Due to its toxicity and flammability potential (if in solvent), it is treated as Hazardous Waste .
-
EPA Waste Codes:
-
If neat: Assign "Toxic" characteristic if applicable based on TCLP (unlikely for this specific solid, but conservative management is best).
-
If in solution: Assign codes based on the solvent (e.g., F003 for non-halogenated ignitables, F002 for halogenated).
-
-
Disposal Method: The preferred industry standard for pyridine derivatives is High-Temperature Incineration . This ensures the complete destruction of the pyridine ring and prevents leaching into groundwater.
References
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]
Sources
Navigating the Safe Handling of 5-Methyl-2-phenoxypyridine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. 5-Methyl-2-phenoxypyridine, a compound of interest, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards of 5-Methyl-2-phenoxypyridine:
| Hazard Class | Potential Effects | Source of Concern |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Pyridine derivatives |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Pyridine and ether moieties |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | General chemical irritant |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation of vapors or dust |
| Carcinogenicity | Suspected of causing cancer.[3] | Some pyridine derivatives |
Given these potential risks, a comprehensive risk assessment should be conducted before any handling of 5-Methyl-2-phenoxypyridine.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-Methyl-2-phenoxypyridine. The following provides a detailed breakdown of the required PPE, moving from minimum requirements to more stringent measures for higher-risk procedures.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[1]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1] While specific compatibility data for 5-Methyl-2-phenoxypyridine is unavailable, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for handling pyridine.[5] Nitrile gloves may offer splash resistance but should be replaced immediately upon contamination.[6] Always consult the glove manufacturer's compatibility chart.[5]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin exposure.[5]
-
-
Respiratory Protection: All handling of 5-Methyl-2-phenoxypyridine should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 5-Methyl-2-phenoxypyridine.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 5-Methyl-2-phenoxypyridine is crucial for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible.[1][5]
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, slowly add the solid 5-Methyl-2-phenoxypyridine to the solvent to avoid splashing.
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin. Decontaminate all work surfaces.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material in a suitable, sealed container for disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
The following diagram outlines the immediate steps to take in an emergency.
Caption: Emergency Response Flowchart for 5-Methyl-2-phenoxypyridine Incidents.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Methyl-2-phenoxypyridine and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing 5-Methyl-2-phenoxypyridine in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Container Compatibility: Ensure the waste container is compatible with pyridine derivatives and any solvents used.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-Methyl-2-phenoxypyridine."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations.
By adhering to these comprehensive guidelines, you can confidently and safely handle 5-Methyl-2-phenoxypyridine in your laboratory, ensuring both your personal safety and the integrity of your research.
References
- Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Cole-Parmer.
- SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. (2012-03-07).
- SAFETY DATA SHEET - 3-Methyl-2-phenylpyridine. Sigma-Aldrich. (2024-09-07).
- 2-METHYL-5-ETHYLPYRIDINE. CAMEO Chemicals - NOAA.
- Standard Operating Procedure for Pyridine. University of Washington.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC.
- Ethers | Health & Safety. University of St Andrews. (2024-07-22).
- Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia.
- SAFETY DATA SHEET - 5-Methyl-2-phenylpyridine. TCI Chemicals.
- Ethers - Handling and control of exposure. (2010-07-19).
- Safety Data Sheet - Phenazopyridine (hydrochloride). Cayman Chemical. (2025-09-24).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
